Pomarose

Catalog No.
S13163193
CAS No.
357650-26-1
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomarose

CAS Number

357650-26-1

Product Name

Pomarose

IUPAC Name

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-

InChI Key

QWRGOHMKGNCVAC-KQHSAVHASA-N

Canonical SMILES

CC=CC(=O)C(=C(C)C(C)C)C

Isomeric SMILES

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C

Comprehensive Technical Review: Biological Activity and Therapeutic Potential of Pomarose (Rosa Species)

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities and therapeutic potential of Rosa species, with particular focus on Pomarose varieties used in traditional and modern applications. Roses contain a diverse array of bioactive compounds including polyphenols, flavonoids, essential oils, and polysaccharides that demonstrate significant antioxidant, anti-inflammatory, antimicrobial, anti-diabetic, and neuroprotective properties. Recent advances in genomics and metabolomics have elucidated key biosynthetic pathways responsible for the production of therapeutic compounds, opening new avenues for drug development and clinical applications. This review synthesizes current scientific evidence from preclinical studies and clinical trials, provides detailed experimental methodologies, and assesses potential applications in pharmaceutical development, functional foods, and preventive medicine. The integration of multi-omics approaches with traditional knowledge presents promising opportunities for harnessing rose-derived compounds in evidence-based therapeutics.

Introduction to this compound Bioactive Compounds

Roses (Rosa spp.), belonging to the Rosaceae family, encompass approximately 300 species and thousands of cultivated varieties with significant chemical diversity across different cultivars [1]. The medicinal properties of roses have been recognized for centuries, but recent scientific investigations have systematically characterized their bioactive constituents and mechanisms of action. The primary bioactive compounds are concentrated in petals and fruits (hips), with significant variation in composition based on species, growing conditions, and processing methods [2]. The chemical complexity of rose extracts presents both challenges and opportunities for pharmaceutical development, requiring sophisticated analytical approaches for standardization and quality control.

The industrial processing of roses for essential oil and floral water generates substantial by-products that remain rich in bioactive compounds, presenting opportunities for sustainable utilization and value-added applications [2]. Recent research has focused on optimizing extraction methods to preserve bioactivity while improving yield and efficiency. Understanding the chemical composition of different rose species and cultivars is fundamental to selecting appropriate sources for specific therapeutic applications, with R. damascena, R. rugosa, R. canina, R. roxburghii, and R. laevigata being the most extensively studied species for industrial applications [2].

Chemical Composition of this compound

Primary Bioactive Constituents

The therapeutic properties of this compound derive from its complex phytochemical profile, which includes both volatile and non-volatile compounds. The chemical composition varies significantly between species, plant parts, and processing methods, influencing both biological activity and potential applications.

Table 1: Major Bioactive Compounds in Rosa Species

Compound Class Specific Compounds Primary Sources Concentration Range
Monoterpene Alcohols Geraniol, Citronellol, Nerol, Linalool Petals, Essential Oil 12.8-32.5% (Geraniol) [3]
Aromatic Alcohols 2-Phenylethanol Petals, Essential Oil 8.4-33.9% [3]
Polyphenols Epicatechin, Hesperidin, Quercetin glycosides Petals, Fruits, By-products Varies by species [2]
Flavonoids Anthocyanins, Kaempferol glycosides Petals, Especially Pigmented Varieties Varies by species [2]
Polysaccharides Pectic Polysaccharides (WSRP-2A, WSRP-2B) By-products, Fruits Component-dependent [2]
Alkanes Heneicosane, Nonadecane, Heptadecane Essential Oil, Petals 16.70-22.07% (Heneicosane) [2]
Varietal Differences in Chemical Composition

Significant chemical variations exist between different rose species and cultivars. Rosa damascena essential oil is characterized by high concentrations of phenylethyl alcohol (up to 70%), along with significant amounts of nerol, citronellol, and geraniol [4]. In contrast, R. alba L., the white oil-bearing rose, demonstrates a more balanced profile with comparable concentrations of 2-phenylethanol (8.4-33.9%), geraniol (12.8-32.5%), and citronellol + nerol (17.7-26.5%) [3]. The absence of potentially allergenic compounds such as methyl eugenol in R. alba makes it particularly suitable for pharmaceutical and cosmetic applications where safety is a primary concern [3].

Recent genomic studies have identified key enzymes and biosynthetic pathways responsible for the production of scent and bioactive compounds in roses, including NUDX1 hydrolase which is crucial for geraniol production [5]. The identification of these pathways enables strategic breeding and genetic engineering approaches to enhance the production of desirable compounds while reducing undesirable constituents.

Biological Activities and Mechanisms of Action

Antioxidant Effects

This compound extracts demonstrate potent antioxidant activity through multiple mechanisms, including free radical scavenging, metal chelation, and enhancement of endogenous antioxidant systems. In vivo studies using Nrf2-knockout zebrafish models have shown that R. rugosa extract at concentrations of 600-1000 µg/mL enhances oxidative stress resistance and upregulates expression of antioxidant genes [2]. The Nrf2 pathway represents a crucial mechanism for the antioxidant activity of rose compounds, activating cellular defense systems against oxidative damage.

Clinical evidence supports the therapeutic potential of rose extracts in managing oxidative stress. A clinical trial involving high-risk pregnant women demonstrated that consumption of 250 mL of R. damascena preparation resulted in a significantly greater reduction in malondialdehyde (MDA), a marker of lipid peroxidation, compared to controls (decrease of 1.87 ± 0.45 μmol/L versus 0.42 ± 0.31 μmol/L) [2]. This finding indicates the potential of rose preparations in managing oxidative stress-associated conditions in clinical settings.

Anti-inflammatory Activity

This compound extracts exhibit significant anti-inflammatory effects through modulation of multiple inflammatory pathways. In a mouse model of 1-chloro-2,4-dinitrobenzene-induced ear edema, treatment with 50% ethanol extract of R. rugosa at doses of 50, 100, and 200 mg/kg significantly decreased elevated levels of immunoglobulin E (IgE) and immunoglobulin G (IgG), while suppressing pro-inflammatory cytokines and chemokines in ear tissues [2]. The dose-dependent response observed in this study indicates the potential for therapeutic dose optimization.

Additional research using R. laevigata extract in BALB/c mice demonstrated attenuation of allergic airway inflammation through reduction of inflammatory cells, secretion of IgE, and related cytokines at doses of 50 and 100 mg/kg [2]. The consistent effect across different inflammatory models and rose species suggests that anti-inflammatory activity may be a fundamental property of many rose varieties, though the specific mechanisms and potency vary based on the chemical composition of each extract.

Antimicrobial Properties

This compound essential oils and extracts demonstrate broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts. R. damascena essential oil (RDEO) shows particularly strong effects against Gram-negative species, with MIC₅₀ values as low as 0.250 mg/mL for Salmonella enterica [4]. The antimicrobial efficacy of RDEO has been demonstrated in food preservation applications, where its vapor phase significantly suppressed microbial growth on various fruits and vegetables, with the most substantial reductions observed on kiwi and banana models [4].

The primary antimicrobial components include phenylethyl alcohol, citronellol, and geraniol, which disrupt bacterial cell walls and cytoplasmic membranes [2] [4]. Advanced delivery systems, such as rosehip extract-functionalized nanoparticles, have demonstrated enhanced antimicrobial efficacy by improving compound stability and target delivery [2]. In an invertebrate animal model (Galleria mellonella), these nanoparticles at 225 mg/kg disrupted cellular structures and damaged bacterial cells, indicating their potential for combating resistant microorganisms [2].

Table 2: Documented Health Benefits of this compound Bioactive Compounds

Biological Activity Model System Dosage Key Findings Mechanisms References
Anti-diabetic Male obese diabetic db/db mice 300-900 mg/kg/d for 8 weeks Attenuated hyperlipidemia, reversed gut dysbiosis Regulation of lipid metabolism genes, enhanced beneficial gut bacteria [2]
Neuroprotective Aluminum chloride-induced Alzheimer's model in rats 500-1000 mg/kg Increased catalase and glutathione; attenuated MDA levels Regulation of AChE activity [2]
Hepatorenal Protection Rat model of unilateral ureteral obstruction 3-6 g/kg Prevented renal fibrosis and impairment Inhibition of oxidative stress and TGF-β1/Smads signaling [2]
Anti-cancer Zebrafish model 100-400 μg/mL Inhibited HepG2 cell migration Regulation of FAK signaling pathway [2]
Gastrointestinal Protection Sodium dextran sulfate-induced beagles 400 mg/kg Alleviated colitis Preservation of intestinal barrier, regulation of gut microbiota [2]
Additional Biological Activities

Beyond the primary activities described above, this compound compounds demonstrate several other therapeutically relevant effects:

  • Anti-diabetic activity: R. roxburghii fruit polysaccharides administered to male obese diabetic db/db mice at 300, 600, and 900 mg/kg/d for 8 weeks attenuated hyperlipidemia by regulating the gene expression of lipid metabolism and reversed gut dysbiosis through enhancement of beneficial bacteria abundances [2].

  • Neuroprotective effects: R. damascena extract administered to aluminum chloride-induced Alzheimer's model rats at 500 and 1000 mg/kg increased levels of endogenous antioxidants (catalase and glutathione) while attenuating MDA levels and regulating acetylcholinesterase (AChE) activity [2]. Clinical trials have also demonstrated reduced preoperative anxiety in patients undergoing surgical procedures with administration of R. damascena oil [2].

  • Anti-cancer potential: R. laevigata fruit polysaccharides inhibited HepG2 cell migration in a zebrafish model at concentrations of 100-400 μg/mL by regulating the FAK signaling pathway, suggesting potential applications in metastatic cancer management [2].

Biosynthetic Pathways of Key Bioactive Compounds

Genetic Regulation of Scent and Bioactive Compound Production

The biosynthetic pathways responsible for producing key bioactive compounds in roses have been elucidated through combined transcriptome and metabolome analyses. These studies have identified critical genes involved in the production of terpenoid and benzenoid/phenylpropanoid compounds, which contribute significantly to both the fragrance and therapeutic properties of roses [1]. Weighted Gene Co-expression Network Analysis (WGCNA) has linked 574 genes to nine key fragrance compounds, with protein-protein interaction (PPI) networks further refining our understanding of these complex biochemical pathways [1].

Key enzymes identified in these pathways include NUDX1 hydrolase, which catalyzes geraniol synthesis, and various O-methyltransferases involved in the production of methoxylated volatile compounds [1] [5]. The discovery of a cytosolic bifunctional geranyl/farnesyl diphosphate synthase in rose flowers has been particularly significant, as it provides mevalonate pathway-derived GPP for geraniol biosynthesis, explaining previously unresolved aspects of terpene production in roses [5].

RoseBiosynthesis MVA Mevalonate Pathway (MVA) CytSynthase Cytosolic Bifunctional Geranyl/Farnesyl Diphosphate Synthase MVA->CytSynthase MEP Methylerythritol Phosphate (MEP) Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP FPP Farnesyl Diphosphate (FPP) OtherTerpenes Other Terpenoid Compounds FPP->OtherTerpenes NUDX1 NUDX1 Hydrolase GPP->NUDX1 GPP->OtherTerpenes CytSynthase->FPP CytSynthase->GPP Geraniol Geraniol NUDX1->Geraniol Citronellol Citronellol Geraniol->Citronellol Phenylpropanoids Phenylpropanoid Pathway Phenylethanol 2-Phenylethanol Phenylpropanoids->Phenylethanol

Figure 1: Biosynthetic Pathways of Key Bioactive Compounds in Roses. Highlighted enzymes represent key regulatory points identified through genomic studies [1] [5].

Metabolic Engineering Opportunities

The elucidation of these biosynthetic pathways creates opportunities for metabolic engineering approaches to enhance the production of desirable bioactive compounds. Research has demonstrated that engineered tobacco plants expressing FPP successfully produced both enzymes necessary for geraniol synthesis, proving the potential for heterologous expression of rose-derived biosynthetic pathways in other organisms [5]. Similar approaches could be applied to rose cultivars to restore or enhance fragrance and bioactive compound production that has been diminished through traditional breeding practices focused on visual characteristics.

The identification of candidate genes through differential expression analysis, functional annotations, and protein-protein interaction networks provides targets for precision breeding and genetic engineering approaches [1]. These advanced biotechnological strategies offer potential solutions for increasing the yield of valuable bioactive compounds while maintaining other desirable horticultural characteristics.

Experimental Protocols and Methodologies

Extraction and Chemical Characterization

Standardized extraction protocols are essential for ensuring consistent bioactivity and reproducible research results. The following methodologies represent current best practices for extracting and characterizing bioactive compounds from this compound:

  • Essential Oil Extraction: Hydrodistillation using Clevenger-type apparatus remains the standard method for rose essential oil extraction. Optimal yields are obtained with a water-to-material ratio of 4:1 and distillation time of 3-4 hours. Solvent extraction methods using hexane or supercritical CO₂ can provide alternative profiles with different compound ratios [2] [4].

  • Headspace Solid-Phase Microextraction (HS-SPME): For volatile compound analysis, HS-SPME with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers provides comprehensive profiling of fresh rose blossoms. Optimal parameters include incubation temperature of 60°C, incubation time of 10 minutes, and extraction time of 30 minutes [3]. This method allows for non-destructive analysis that closely reflects the authentic aroma profile of living flowers.

  • Metabolomic Analysis: Combined gas chromatography-time-of-flight mass spectrometry (GC-TOF/MS) and ultra-high-performance liquid chromatography/electrospray ionization-mass spectrometry (UHPLC-ESI-MS/MS) platforms enable comprehensive metabolite profiling [1]. Orthogonal partial least-squares discriminant analysis (OPLS-DA) models with variable importance in projection (VIP) values ≥1 and p<0.05 effectively identify differentially accumulated metabolites between cultivars [1].

Assessment of Biological Activity

Robust bioactivity assessment requires standardized models and protocols to ensure comparable results across studies:

  • Antioxidant Assays: Standardized protocols include DPPH radical scavenging assay, ABTS assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC). Cellular antioxidant assays using HepG2 cells or zebrafish models provide more physiologically relevant data [2].

  • Anti-inflammatory Evaluation: Ear edema models in mice induced by 1-chloro-2,4-dinitrobenzene provide reliable assessment of topical anti-inflammatory activity [2]. Measurements should include ear thickness, histopathological examination, and quantification of inflammatory mediators (TNF-α, IL-6, IL-1β) via ELISA.

  • Antimicrobial Testing: Broth microdilution methods according to CLSI guidelines provide minimum inhibitory concentration (MIC) values [4]. Time-kill assays and biofilm eradication tests offer additional insights into antimicrobial mechanisms, particularly valuable for assessing efficacy against biofilm-forming pathogens like Salmonella enterica.

ExperimentalWorkflow SamplePrep Sample Preparation (Fresh petals, fruits, or by-products) Extraction Extraction Method Selection (Hydrodistillation, Solvent Extraction, HS-SPME) SamplePrep->Extraction ChemChar Chemical Characterization (GC-MS, UHPLC-ESI-MS/MS, Metabolomic Analysis) Extraction->ChemChar Bioassay Bioactivity Assessment (In vitro and in vivo models) ChemChar->Bioassay MechStudy Mechanistic Studies (Transcriptomics, Protein Analysis, Pathway Mapping) Bioassay->MechStudy DataInt Data Integration (Multi-omics integration, Network pharmacology) MechStudy->DataInt DataInt->SamplePrep Feedback for optimization

Figure 2: Integrated Experimental Workflow for Evaluating this compound Bioactivity. The circular nature illustrates the iterative process of research optimization [2] [1] [3].

Applications in Pharmaceutical and Functional Food Development

Pharmaceutical Applications

The diverse biological activities of this compound compounds support their potential application in various pharmaceutical formulations:

  • Neuroprotective Formulations: Clinical evidence demonstrates that R. damascena oil significantly reduces preoperative anxiety in patients undergoing surgical procedures [2]. At a dose of 0.2 mL, it effectively reduced anxiety in patients undergoing septorhinoplasty/rhinoplasty surgery, while another clinical trial demonstrated that 0.08 mL essence reduced the severity of pain and anxiety in the first stage of labor [2]. These findings support the development of standardized rose oil formulations for anxiety management.

  • Metabolic Syndrome Management: The anti-diabetic and lipid-lowering effects of R. roxburghii fruit polysaccharides and R. rugosa polyphenol-enriched extracts support their potential application in managing metabolic disorders [2]. The dual mechanism of action—direct regulation of lipid metabolism genes and modulation of gut microbiota—represents a comprehensive approach to metabolic syndrome management.

  • Topical Anti-inflammatory Preparations: The demonstrated efficacy of rose extracts in reducing skin inflammation suggests applications in dermatological formulations for conditions such as atopic dermatitis, psoriasis, and acne [2]. The additional antimicrobial activity of rose compounds provides complementary benefits for inflammatory skin conditions with infectious components.

Functional Food and Preservation Applications

The GRAS (Generally Recognized as Safe) status of many rose extracts facilitates their application in functional foods and natural preservation systems:

  • Natural Food Preservation: R. damascena essential oil demonstrates significant efficacy against foodborne pathogens, particularly Salmonella enterica, with MIC₅₀ values of 0.250 mg/mL [4]. Application in sous vide processed eggplant effectively suppressed microbial growth during storage, demonstrating practical utility in food systems [4].

  • Shelf-life Extension: The vapor phase of RDEO significantly suppressed microbial growth on various fruits and vegetables, with the most substantial reductions observed on kiwi and banana models [4]. This approach offers a non-contact method for preserving fresh produce without altering sensory properties.

  • Dietary Supplements: Rose hip powders and extracts rich in flavonoids and polysaccharides can be incorporated into functional food products targeting oxidative stress, inflammation, and metabolic health [2]. The combination of health benefits with pleasant aromatic properties enhances consumer acceptance.

Regulatory Considerations and Safety Profile

Recent regulatory developments have important implications for the therapeutic application of this compound derivatives. Amendments to the CLP Regulation (EC) No. 1272/2008 in 2023 classified essential oils derived from Rosa damascena as potentially hazardous mixtures, raising concerns among traditional growers and manufacturers [6]. This classification highlights the need for comprehensive safety assessment and clear differentiation between hazardous classification of concentrated substances and their safety in appropriately diluted therapeutic applications.

A systematic review of scientific publications from 1955 to 2025 identified significant heterogeneity in study designs, dosages, administration forms, and study types, limiting direct comparison of results [6]. This variability underscores the need for standardized clinical trials with clear protocols and unified criteria to establish evidence-based recommendations for therapeutic use. Despite the regulatory challenges, the same systematic review confirmed a wide range of biological activities and overall safety of R. damascena preparations when appropriately utilized [6].

Conclusion and Future Perspectives

This compound represents a valuable botanical resource with diverse therapeutic applications supported by growing scientific evidence. The complex chemical composition of different rose species and cultivars provides multiple avenues for pharmaceutical development, functional food applications, and natural preservation systems. However, several challenges must be addressed to fully realize this potential.

Future research should prioritize standardization of extracts based on bioactive compound profiles rather than simply source material, as composition varies significantly between cultivars and growing conditions. Clinical validation of observed preclinical effects is essential, particularly for metabolic, neurological, and inflammatory conditions where current evidence is promising but limited. The development of sustainable utilization strategies for rose processing by-products can enhance economic viability while reducing environmental impact.

The integration of multi-omics approaches with traditional knowledge presents exciting opportunities for identifying novel bioactive compounds and elucidating their mechanisms of action. As research continues to validate traditional uses and discover new applications, this compound stands poised to make significant contributions to both preventive medicine and therapeutic interventions across a range of health conditions.

References

Potential Pomarose Research & Development Framework

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Description & Associated MIDD Tools

| Drug Discovery & Early Development | Identify bioactive compounds; optimize lead molecules. MIDD Tools: Quantitative Structure-Activity Relationship (QSAR), Quantitative Systems Pharmacology (QSP) [1]. | | Preclinical Research | Evaluate biological activity, pharmacokinetics, and safety. MIDD Tools: Physiologically Based Pharmacokinetic (PBPK) modeling, First-in-Human (FIH) Dose Algorithm [1]. | | Clinical Research | Test in humans (safety, efficacy, dosing). MIDD Tools: Population PK/Exposure-Response (ER) analysis, Adaptive Trial Design, Clinical Trial Simulation [1]. | | Regulatory Review & Post-Market | Support approval and monitor real-world use. MIDD Tools: Model-Integrated Evidence (MIE), integration of Real-World Data (RWD) [1] [2]. |

Experimental Protocol for Mechanistic Studies

For a substance like Pomarose, investigating its mechanism of action is a core research activity. The workflow below outlines a cellular-level study to identify signaling pathways, based on a relevant phosphoproteomics approach [3].

G Start Start: Treat Cells with This compound Extract Lysis Cell Lysis and Protein Extraction Start->Lysis Digestion Protein Digestion into Peptides Lysis->Digestion Enrichment Phosphopeptide Enrichment Digestion->Enrichment LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Enrichment->LCMS Bioinfo Bioinformatic Analysis: Pathway Identification LCMS->Bioinfo

Experimental workflow for identifying this compound-activated signaling pathways via phosphoproteomics.

References

Bioactive Compounds from Rosa Species

Author: Smolecule Technical Support Team. Date: February 2026

The genus Rosa is a significant source of diverse bioactive compounds. The table below summarizes the key types and their associated biological activities, which are relevant for drug discovery efforts.

Compound Class Specific Compounds Natural Source (Example Rosa spp.) Documented Bioactivities
Volatile Compounds / Essential Oils 2-Phenylethanol, Geraniol, Citronellol, Nerol [1] R. alba L., R. damascena [1] Perfumery, cosmetics, aromatherapy [1]
Phenolic Compounds Anthocyanins (e.g., Cyanidin), Quercetin, Kaempferol glycosides, Epicatechin [2] [3] R. damascena, R. rugosa [2] Antioxidant, anti-inflammatory [2]
Polysaccharides Pectic polysaccharides (WSRP-2A, WSRP-2B) [2] R. setate x R. rugosa waste, R. roxburghii fruit [2] Gastrointestinal protection, modulation of gut microbiota [2]
Triterpenoids Acetyl 11-keto-β-boswellic acid (AKBA) derivatives [4] Boswellia serrata (Non-Rosa example) [4] Anti-viral (SARS-CoV-2 spike protein inhibition) [4]

Experimental Protocols for Compound Analysis

For researchers aiming to isolate and characterize volatile bioactive compounds from plant materials like roses, Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used "green" methodology.

The workflow below outlines the key stages of this analytical process:

G Start Sample Preparation (Fresh plant material) A Headspace-SPME Start->A B Thermal Desorption into GC inlet A->B C Gas Chromatography (GC) Compound Separation B->C D Mass Spectrometry (MS) Compound Identification C->D End Data Analysis (Quantification & Profiling) D->End

  • Sample Preparation: Use fresh, intact plant material (e.g., rose petals) to preserve the authentic aroma profile. The material can be used as whole blossoms or separated petals for comparative studies [1].
  • HS-SPME Extraction: This is a solvent-free extraction and concentration step.
    • Fiber Selection: A three-phase fiber coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 µm) is highly effective for capturing a broad range of rose volatiles [1].
    • Process: The fiber is exposed to the headspace (the air above the sample) in a sealed vial. Volatile compounds adsorb onto the fiber coating [1].
  • GC/MS Analysis:
    • Thermal Desorption & Chromatography: The SPME fiber is introduced into the heated GC inlet, where trapped compounds are desorbed and carried by an inert gas through a capillary column. This separates the compounds based on their chemical properties [1].
    • Detection & Identification: Separated compounds enter the mass spectrometer, which fragments them into ions. The resulting mass spectrum acts as a molecular "fingerprint," allowing identification by comparison with standard spectral libraries [1] [5].
  • Quantification: The data can be used for semi-quantitative analysis of the volatile profile. GC coupled with a Flame Ionization Detector (GC-FID) is often preferred for more precise quantification [1].

Biosynthesis Pathway for Key Bioactives

Understanding the biosynthetic pathways of plant bioactives is crucial for metabolic engineering. The pathway for anthocyanins, a key class of pigments and antioxidants found in roses, is well-established.

The diagram below maps the core anthocyanin biosynthesis pathway in plants:

G Phe Phenylalanine Cinn Cinnamic acid Phe->Cinn PAL CoumCoA 4-Coumaroyl-CoA Cinn->CoumCoA C4H, 4CL Chalcone Naringenin Chalcone CoumCoA->Chalcone CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI DHK Dihydrokaempferol (DHK) Flavanone->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H LeuAN Leucoanthocyanidins DHQ->LeuAN DFR DHM->LeuAN DFR AN Anthocyanidins (e.g., Cyanidin) LeuAN->AN ANS ACN Anthocyanins (Stable Pigments) AN->ACN UGT (Glycosylation)

  • Phenylpropanoid Pathway: The pathway initiates with the amino acid phenylalanine. Enzymes Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) sequentially convert it into 4-coumaroyl-CoA, the core precursor [3].
  • Flavonoid Skeleton Formation: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then isomerizes it to naringenin, the first committed flavonoid intermediate [3].
  • Flavonoid Modification: Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol (DHK). Further hydroxylation by F3'H and F3'5'H produces dihydroquercetin (DHQ) and dihydromyricetin (DHM), creating diversity in the B-ring [3].
  • Anthocyanin Formation: Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to leucoanthocyanidins. Anthocyanidin synthase (ANS) then oxidizes them to colored anthocyanidins like cyanidin. Finally, UDP-glycosyltransferases (UGT) add sugar moieties to form stable, water-soluble anthocyanins [3].

References

Introduction to POM and Key Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The Periocular Mesenchyme (POM) is a collective term for the neural crest and mesoderm-derived progenitor cells that migrate into the developing ocular region. The POM is crucial for forming the anterior segment of the eye, including the corneal stroma and endothelium [1]. The development of these structures is governed by precise bi-directional signaling between the POM and the overlying epithelial cells.

Among the various pathways involved, the canonical Wnt/β-catenin signaling pathway is considered one of the most significant for determining corneal epithelial cell fate [1]. The interaction between this pathway and its antagonist, Dickkopf-2 (Dkk2), is a critical regulatory relationship.

The following diagram illustrates the core components and logical sequence of the canonical Wnt/β-catenin pathway as it pertains to POM signaling and cell fate determination.

G cluster_extracell Extracellular Space cluster_intracell Intracellular Space Wnt_Ligand Wnt Ligand FZD_Receptor Frizzled (FZD) Receptor Wnt_Ligand->FZD_Receptor Binds LRP_CoReceptor LRP5/6 Co-receptor FZD_Receptor->LRP_CoReceptor Receptor Dimerization Destruction_Complex Destruction Complex (APC, Axin, GSK-3β, CK1) FZD_Receptor->Destruction_Complex Signal Transduction Inactivates LRP_CoReceptor->Destruction_Complex Signal Transduction Inactivates Dkk2 Dkk2 (Antagonist) Dkk2->LRP_CoReceptor Inhibits beta_catenin_inactive β-catenin (Ubiquitinated) Destruction_Complex->beta_catenin_inactive Targets for Degradation beta_catenin_active β-catenin (Stabilized) beta_catenin_inactive->beta_catenin_active Stabilization & Translocation TCF_LEF TCF/LEF Transcription Factors beta_catenin_active->TCF_LEF Binds Target_Genes Activation of Target Genes (e.g., Cell Fate Determination) TCF_LEF->Target_Genes

Diagram 1: The canonical Wnt/β-catenin signaling pathway in POM development. Note the inhibitory role of Dkk2 [1].

Key Molecular Regulators and Research Models

The role of specific genes and signaling pathways in POM development has been elucidated through various model organisms and genetic studies. The table below summarizes key molecular regulators and the experimental models used to study them.

Table 1: Key Molecular Regulators in POM and Corneal Development

Gene/Pathway Function/Role in POM Experimental Model/Evidence Phenotype of Knockout/Mutation
Pitx2 Transcription factor expressed in both NCC and mesoderm POM lineages [1]. Mouse knockout models [1]. Abnormal corneal stromal and endothelial differentiation; associated with Axenfeld-Rieger syndrome in humans [1].
Foxc1 Transcription factor expressed in POM [1]. Genetic studies in mice [1]. Associated with Axenfeld-Rieger syndrome in humans [1].
Canonical Wnt/β-catenin Determines corneal epithelial cell fate [1]. Bi-directional signaling studies between POM and epithelium [1]. Critical for normal development; disruption affects cell fate specification.
Dkk2 Antagonist of canonical Wnt signaling; expressed downstream of Pitx2 [1]. Mouse models with conditional knock-down [1]. Altered Wnt signaling, impacting corneal epithelial cell fate.

Experimental Protocols for Key Methodologies

The insights into POM development have been gained through well-established experimental methodologies. Here are detailed protocols for two key approaches mentioned in the literature.

Table 2: Key Experimental Methods in POM Research

Methodology Core Principle Detailed Protocol Summary

| Genetic Fate Mapping | Permanently labels specific cell lineages (e.g., neural crest) to trace their contributions to tissues. | 1. Transgenic Systems: Use binary systems like Wnt1-Cre/R26R (for neural crest cells) and αGSU-Cre/R26R (for mesoderm) [1]. 2. Crossbreeding: Cross Cre-driver mice with reporter mice (e.g., Rosa26-lacZ or Rosa26-YFP). 3. Analysis: Analyze embryonic tissues (e.g., at E11.5 in mice) to visualize and quantify the contribution of each lineage to the corneal stroma and endothelium. | | Conditional Gene Knockdown | Investigates gene function in a tissue- or lineage-specific manner, avoiding embryonic lethality. | 1. Model Generation: Cross mice carrying a "floxed" allele of the target gene (e.g., Pitx2 or Dkk2) with mice expressing Cre recombinase under a POM-specific promoter [1]. 2. Phenotypic Analysis: Examine resulting offspring for corneal defects using histology, immunohistochemistry, and molecular analysis to assess changes in differentiation and signaling. |

Research Trends & Publication Analysis

Analyzing publication history is a valuable method for understanding the evolution of research focus on specific genes and pathways, as demonstrated in a study of Drosophila signaling pathways [2]. While the specific data for POM-related genes is not in the search results, the methodology is directly applicable to your literature review.

The workflow for conducting such a bibliometric analysis is outlined below.

G Step1 1. Select Representative Genes Step2 2. Define Data Source (e.g., FlyBase, PubMed) Step1->Step2 Step3 3. Export Publication Lists Step2->Step3 Step4 4. Collate by Year Step3->Step4 Step5 5. Plot & Analyze Trends Step4->Step5 Step6 6. Correlate with Tech & Disease Relevance Step5->Step6 Crit1 Criteria: - Encodes ligand/receptor - Pathway-specific function - Limited redundancy Crit1->Step1 Crit2 Factors: - Technological advances - Human health relevance - Model tractability Crit2->Step6

Diagram 2: A workflow for analyzing research publication trends for signaling pathway genes [2].

Interpretation and Research Gaps

The data reveals that corneal development is a highly orchestrated process reliant on bi-directional signaling. The POM, derived from both neural crest and mesoderm, is a key signaling center. In mice, the differential regulation of transcription factors like Pitx2 in the NCC and mesoderm lineages suggests a complex regulatory network that warrants further investigation [1].

Future research could focus on:

  • Comparative Studies: Leveraging differences between species (e.g., birds vs. mice) to understand the evolutionary advantage of having a dual-origin POM [1].
  • Technology Integration: Applying modern tools like single-cell RNA sequencing and CRISPR/Cas9 to the POM-specific genetic knockout models to build a more detailed molecular map of corneal development [1] [2].

References

Phytochemical Profile & Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

In vitro analyses are crucial for standardizing plant extracts and understanding their potential mechanistic actions. The table below summarizes key phytochemical and antioxidant data for different Rosa species.

Table 1: Phytochemical and In Vitro Antioxidant Profile of Rosa Species Extracts

Parameter Rosa damascena Rosa canina Rosa cairo
Total Phenolic Content Information not explicitly provided in the extracted data for this species. 117.69 mg GAE/100 g DW [1] 116.95 mg GAE/100 g DW [1]
Total Flavonoid Content Information not explicitly provided in the extracted data for this species. 1.96 mg QE/mL extract [1] 1.55 mg QE/mL extract [1]
DPPH Assay (% Inhibition) Information not explicitly provided in the extracted data for this species. 60.03 ± 0.01% [1] 61.97 ± 0.03% [1]
FRAP Assay Information not explicitly provided in the extracted data for this species. 844.24 ± 0.03 µM TE/100 g DW [1] 850.12 ± 0.02 µM TE/100 g DW [1]
CUPRAC Assay Information not explicitly provided in the extracted data for this species. 2077.67 ± 0.04 µM TE/100 mL [1] 2055 ± 0.05 µM TE/100 mL [1]
Key Identified Compounds (via HPLC) Discussed in a previous article [1] Isoquercetin, Quercetrin, Kaempferol-3-rhamnoside [1] Kaempferol-3-rhamnoside, Quercetrin, Hyperoside [1]

Genoprotective & Cytoprotective Studies

Beyond antioxidant capacity, Rosa damascena hydrosol (rose water) demonstrates significant ability to protect DNA from damage.

Table 2: Summary of Genoprotective In Vitro Studies on Rosa damascena Hydrosol

Study Aspect Test Systems Key Findings
Cytotoxic/Genotoxic Activity Barley meristem cells (Hordeum vulgare); Human lymphocytes [2] Showed low cytotoxicity and clastogenicity (chromosome-breaking potential) at concentrations up to 20% [2].
Antigenotoxic/Anticytotoxic Potential Barley meristem cells; Human lymphocytes (challenged with MNNG genotoxin) [2] Conditioning treatment with hydrosol reduced chromosomal aberrations and micronuclei by more than twofold compared to the genotoxin alone. It also enhanced mitotic activity, indicating cell protection [2].
Experimental Design Two schemes: 1) Pre-treatment with hydrosol followed by genotoxin post 4 hours; 2) Combined immediate treatment [2] The protective effect was observed under both experimental schemes, suggesting robust genoprotective potential [2].

Topical Formulation & Drug Delivery

Research into formulating rose extracts into effective topical treatments is advanced, with one study progressing to a human clinical trial.

  • Formulation Development: Researchers developed creams containing lyophilized rose extracts, both in simple suspended form and within a Self-Nanoemulsifying Drug Delivery System (SNEDDS). The SNEDDS was created using Isopropyl-myristate (oil phase), Cremophor RH 40 (surfactant), and Transcutol HP (co-surfactant) [1].
  • In Vitro Performance:
    • Biocompatibility: Creams with Rosa damascena extract showed excellent biocompatibility, with cell viability over 70% on HaCaT keratinocytes, in line with ISO standards 10993-5 [1].
    • Drug Release: The Franz diffusion method confirmed effective drug release from the formulations [1].
    • SNEDDS Characterization: The Rosa damascena SNEDDS formulation had a droplet size of 91.75 nm and a zeta potential of -33.1 mV, indicating a stable, nano-sized system conducive for skin penetration [1].
  • Clinical Validation: A formulation with Rosa damascena extract in a self-emulsifying system was tested on 20 patients with psoriasis. The results showed reduced erythema, induration, and scaling, leading to an improved quality of life [1].

Experimental Protocols Overview

For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies.

Protocol 1: Assessing Antioxidant Capacity and Phytochemical Profile [1]

  • Extract Preparation: Prepare hydroalcoholic extracts (e.g., 10% ethanol) from rose petals or hips.
  • Phytochemical Screening:
    • Total Phenolic Content (TPC): Use the Folin-Ciocalteu method, expressing results as mg Gallic Acid Equivalents (GAE).
    • Total Flavonoid Content (TFC): Use a colorimetric method with AlCl3, expressing results as mg Quercetin Equivalents (QE).
    • Compound Identification & Quantification: Perform High-Performance Liquid Chromatography (HPLC).
  • Antioxidant Assays:
    • DPPH Assay: Measure free radical scavenging activity.
    • FRAP (Ferric Reducing Antioxidant Power): Assess reducing power.
    • CUPRAC (Cupric Reducing Antioxidant Capacity): Assess reducing power.
    • SOD (Superoxide Dismutase) Assay: Evaluate enzyme-mimetic activity.

Protocol 2: Cytogenetic Studies for Genoprotective Effects [2]

  • Test Systems: Use barley (Hordeum vulgare) root meristem cells and/or human lymphocyte cultures.
  • Treatment:
    • Genotoxicity: Apply a range of hydrosol concentrations (e.g., 3%-20%) as a single treatment.
    • Antigenotoxicity: Pre-treat or co-treat with hydrosol before challenging with a genotoxin like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
  • Endpoint Analysis:
    • Cytotoxicity: Calculate Mitotic Index (MI) and Nuclear Division Index (NDI).
    • Genotoxicity: Score Chromosomal Aberrations (CAs) and Micronuclei (MN) formation.

Protocol 3: In Vitro Skin Sensitization Safety Assessment (Based on AOP) [3] For new ingredients, quantitative risk assessment for skin sensitization follows an Adverse Outcome Pathway (AOP) with defined OECD test guidelines:

  • Key Event 1 (Molecular Initiating Event): Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) to measure covalent binding to proteins.
  • Key Event 2 (Cellular Response): Keratinocyte Assays (e.g., KeratinoSens - OECD TG 442D) to measure antioxidant response element (ARE) activation.
  • Key Event 3 (Cellular Response): Dendritic Cell Assays (e.g., h-CLAT - OECD TG 442E) to measure cell surface marker expression (CD86, CD54).

Conceptual Workflows

The following diagrams illustrate the logical flow of key experimental and conceptual frameworks described in the research.

G Start Start: Barley Seeds/ Human Lymphocytes A Conditioning Treatment with Rose Hydrosol Start->A B Challenge with Genotoxin (MNNG) A->B C Recovery Period B->C D Cell Fixation and Staining C->D E Microscopic Analysis (Scoring Endpoints) D->E F1 Chromosomal Aberrations E->F1 F2 Micronuclei Frequency E->F2 F3 Mitotic Index E->F3

Experimental workflow for genoprotection studies [2]

G A Chemical Exposure (e.g., Fragrance) B Key Event 1: Molecular Initiating Event (Hapten-Protein Binding) A->B C Key Event 2: Keratinocyte Response (ARE activation) B->C D Key Event 3: Dendritic Cell Activation (CD86/CD54 expression) C->D E Adverse Outcome: Skin Sensitization D->E

Adverse Outcome Pathway for skin sensitization [3]

Conclusion and Research Implications

The in vitro data presents a strong case for the therapeutic potential of Rosa damascena:

  • Psoriasis Treatment: The combination of high antioxidant activity, safety profile, and positive clinical outcomes makes its extract a promising complementary therapy for psoriasis and potentially other inflammatory skin diseases [1].
  • Genoprotective Agent: The hydrosol's antigenotoxic effect suggests potential applications as a protective agent against environmental or chemical genotoxins, meriting further investigation for pharmaceutical use [2].
  • Advanced Delivery: The successful development of a SNEDDS formulation highlights the importance of delivery systems in enhancing the efficacy of natural extracts [1].

Future research should focus on isolating specific active compounds, elucidating molecular targets, and conducting larger-scale clinical trials.

References

Comprehensive Application Notes and Protocols for Pomarose Extraction and Purification Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pomarose and Its Key Aroma Compounds

This compound represents a significant botanical source for fragrance and therapeutic applications, characterized by its complex chemical profile and versatile extraction potential. While the term "this compound" may refer specifically to apple-rose hybrids or rose varieties with fruity characteristics, the extraction and analysis methodologies applied to rose-based materials provide valuable insights for researchers working with this unique botanical. The characteristic aroma of this compound derives from a sophisticated combination of volatile and semi-volatile compounds that vary based on extraction methodology, growing conditions, and specific varietal characteristics.

The key chemical constituents responsible for this compound's olfactory properties include β-phenyl ethyl alcohol (phenylethanol), citronellol, geraniol, and eugenol, which form the primary aroma foundation [1]. These major components are complemented by minor constituents such as linalool, rose oxide, and various terpene alcohols that significantly influence the final aromatic profile. Research indicates that the specific ratio and isomeric distribution of these compounds serve as chemical fingerprints for authenticity verification and quality assessment [2]. The complex interaction between these chemical components creates the distinctive fruity-floral character that makes this compound particularly valuable for pharmaceutical, cosmetic, and fragrance applications.

Table 1: Key Chemical Constituents in this compound Extracts

Compound Aroma Profile Relative Concentration Stability
β-Phenyl Ethyl Alcohol Floral, Rosy High Stable
Citronellol Fresh, Citrus Medium-High Moderate
Geraniol Sweet, Floral Medium-High Moderate
Eugenol Spicy, Clove-like Medium Stable
Linalool Fresh, Floral Low-Medium Volatile
Rose Oxide Green, Floral Trace Highly Volatile

Extraction Methodologies for this compound

Distillation-Based Extraction Techniques

Steam distillation represents one of the most established methods for extracting volatile compounds from this compound materials. This technique employs saturated steam to vaporize the plant material's volatile components, which are then condensed and separated based on density differences [3]. The process requires careful control of several parameters: steam pressure (typically 1-2 bar), temperature (maintained below 100°C to preserve delicate aroma compounds), and distillation time (4-6 hours depending on batch size) [4]. The primary advantage of steam distillation lies in its ability to extract heat-sensitive compounds without degradation, making it particularly suitable for preserving the delicate fruity-floral notes characteristic of high-quality this compound.

The Cohobation process significantly enhances extraction efficiency by recycling the distillate water back into the system, ensuring complete recovery of water-soluble aromatic constituents that might otherwise be lost [4]. This technique is particularly valuable for capturing water-soluble compounds like phenylethyl alcohol, which contributes significantly to this compound's characteristic floral aroma. Modern boiler-operated distillation units can process large batches (250-500 kg per cycle) while maintaining consistent temperature control, with reported yields of 0.025-0.03% for rose materials [4]. For this compound extraction, the optimal harvest time occurs during early morning hours when volatile compound concentration peaks, and immediate processing is recommended to prevent aroma degradation through enzymatic activity or oxidation [3].

Solvent-Based Extraction Methods

Solvent extraction enables the recovery of a broader spectrum of compounds compared to distillation methods, particularly valuable for preserving this compound's delicate fruity esters and high molecular weight constituents. This multi-stage process begins with hydrocarbon solvents (typically hexane or petroleum ether) dissolving the aromatic compounds along with plant waxes and pigments [5]. The initial product, known as concrete, undergoes further processing with ethanol to separate the aromatic components, resulting in a highly concentrated material called absolute [3]. This absolute contains the complete volatile compound profile along with pigments, waxes, and other lipid-soluble materials that contribute to this compound's characteristic depth and tenacity in fragrance applications.

The critical advantage of solvent extraction lies in its low-temperature processing, which preserves heat-sensitive compounds that would be altered or lost during steam distillation. This makes it particularly suitable for capturing this compound's fruity nuances that complement its primary floral character. The resulting absolute typically exhibits greater complexity and closer resemblance to the natural aroma profile of the source material compared to distilled equivalents [5]. However, researchers must consider the potential for solvent residues in the final product, particularly for pharmaceutical applications, requiring rigorous purification and testing protocols to ensure complete solvent removal and product safety.

Modern Extraction Approaches

Supercritical CO₂ extraction represents the most technologically advanced approach for this compound extraction, utilizing carbon dioxide in a supercritical state (typically at pressures of 1,200-2,500 psi and temperatures of 35-50°C) to achieve highly selective compound isolation [5]. This method offers significant advantages: no solvent residues, exceptional preservation of heat-sensitive compounds, and tunable selectivity based on pressure and temperature parameters. The extraction mechanism relies on CO₂'s variable density in supercritical state, which can be precisely controlled to target specific compound classes, allowing researchers to isolate particular fragrance fractions from this compound materials [5].

Headspace solid-phase microextraction (HS-SPME) has emerged as a valuable analytical-scale extraction technique for profiling this compound's volatile compounds without solvent interference [1]. This method captures the aroma compounds present in the airspace surrounding the plant material, providing an accurate representation of the scent profile as perceived olfactorily. For quantitative analysis, HS-SPME can be coupled with GC-MS or GC-FID systems to identify and measure volatile compounds at concentrations as low as parts-per-trillion [2]. This technique is particularly valuable for quality control applications, allowing rapid assessment of raw materials and finished products against established chemical profiles.

Table 2: Comparison of this compound Extraction Methods

Method Optimal Use Case Yield Range Key Compounds Equipment Cost
Steam Distillation Volatile, heat-stable compounds 0.02-0.03% Citronellol, Geraniol, Linalool Moderate
Solvent Extraction Delicate absolutes, complete profile 0.2-0.5% (concrete) β-Damascenone, β-Ionone, Phenylethyl Alcohol Moderate-High
Supercritical CO₂ Targeted fractionation, no residues 0.3-0.8% Tunable based on parameters High
Hydrodistillation Hydrophilic compounds, floral waters 0.015-0.025% Phenylethyl Alcohol, Phenylacetates Low-Moderate

Analytical Assessment and Quality Control Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID analysis provides a robust method for quantifying both major and minor components in this compound extracts, with detection limits ranging from 0.96–4.55 ng for most target analytes [2]. The analytical protocol involves separation on a polar stationary phase (DB-wax column) with a temperature ramp from 60°C (hold 2 min) to 220°C at 3°C/min, using helium as carrier gas at 1.0 mL/min constant flow [2]. System suitability tests should demonstrate baseline separation (resolution >2.4) for all 22 target analytes within a 60-minute runtime, with particular attention to the critical pair separations of citronellol/geraniol and nerol/linalool that are essential for accurate this compound profiling.

For quantitative analysis, researchers should prepare a seven-point calibration curve for each target analyte, with concentrations spanning the expected range in samples (typically 0.001-0.620 mg/mL depending on compound abundance) [2]. The method validation must include determination of limit of detection (LOD) and limit of quantification (LOQ), with acceptable values ranging from 0.96-4.55 ng and 2.90-13.78 ng respectively for this compound constituents [2]. Quality control samples at three concentration levels (high, medium, low) should be analyzed alongside experimental samples, with acceptance criteria of ±20% bias and RSD ≤15% for precision measurements to ensure analytical validity throughout the sequence.

Chiral Analysis for Authenticity Control

Chiral gas chromatography provides a powerful tool for authenticity assessment of this compound extracts, as the specific enantiomeric ratios of certain terpenes serve as reliable markers for natural origin [2]. This analysis employs a β-cyclodextrin-based chiral stationary phase (BGB-178 column) with optimized temperature programming (initial 60°C for 5 min, ramp to 100°C at 1°C/min, then to 180°C at 2°C/min) to achieve baseline separation of enantiomers including (±)-camphene, (±)-rose oxide, (±)-linalool, (±)-citronellol, and (±)-citronellyl acetate [2]. The enantiomeric ratio of these compounds represents a sophisticated authenticity marker, as adulteration with synthetic materials typically alters the characteristic ratios found in genuine this compound extracts.

For this compound quality assessment, researchers should pay particular attention to the enantiomeric excess of citronellol and linalool, as these compounds frequently target adulteration with synthetic equivalents. Authentic this compound extracts typically show characteristic ratios such as (R)-(-)-citronellol predominance (75-85% enantiomeric excess) and (R)-(-)-linalool preference (60-70% enantiomeric excess) [2]. These chiral fingerprints provide a more reliable authenticity marker than simple concentration measurements, as they reflect the stereospecific biosynthesis occurring in the plant material. Regular verification of these ratios should be incorporated into quality control protocols, with significant deviations from expected values indicating potential adulteration or quality issues.

Advanced Analytical Techniques

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) represents the most powerful analytical tool for complete characterization of this compound's complex chemical profile. This technique provides orthogonal separation based on two different stationary phases, dramatically increasing peak capacity and resolution for minor components that may serve as important quality markers. While not yet incorporated into standard protocols, GC×GC-TOF-MS enables detection and identification of trace constituents at concentrations below the detection limits of conventional GC systems, providing unprecedented insight into this compound's complete volatile profile.

Stable isotope ratio analysis (SIRA) offers another dimension for authenticity verification by measuring the relative abundance of stable isotopes (particularly ¹³C/¹²C) in specific this compound components [2]. This technique leverages the fact that synthetic compounds exhibit different isotopic patterns compared to natural products due to distinct carbon sources and biosynthesis pathways. When combined with chiral analysis and conventional GC profiling, SIRA creates a multi-dimensional authentication system that is extremely difficult to circumvent through adulteration practices. These advanced techniques, while requiring specialized instrumentation, provide the highest level of confidence in this compound material authenticity and quality assessment for pharmaceutical and high-value cosmetic applications.

Quality Control and Standardization Protocol

Sample Preparation and Handling

Proper sample handling begins with immediate stabilization of this compound raw materials upon harvest. Plant materials should be rapidly cooled to 4°C and processed within 2 hours of collection to prevent enzymatic degradation and oxidative changes to delicate aroma compounds [3]. For extraction, samples should be carefully prepared to maximize surface area without excessive maceration that can lead to off-notes through cellular damage. The extraction protocol requires precise sample-to-solvent ratios (typically 1:3 for solvent extraction, 1:5 for distillation) and temperature control throughout the process to ensure batch-to-batch consistency [4].

For analytical purposes, this compound extracts should be prepared as 10% (w/v) solutions in high-purity ethanol or hexane (depending on analytical method), followed by filtration through 0.45μm PTFE filters to remove particulate matter that could compromise chromatographic systems [2]. Samples should be stored in amber glass vials with PTFE-lined caps at -20°C until analysis to prevent light-induced degradation and volatile compound loss. For quantitative work, inclusion of internal standards (typically tetradecane or hexadecane for non-polar compounds, nonanol for polar compounds) should be added immediately prior to sample preparation to correct for extraction and injection variability.

Comprehensive Quality Control Testing

Quality assessment of this compound extracts requires a multi-parameter approach evaluating physical, chemical, and olfactory properties. The physical characterization includes determination of refractive index (1.4520-1.4660 at 20°C), specific gravity (0.849-0.875 at 25°C), and optical rotation (-1° to -5°) [2]. Significant deviations from these established ranges may indicate adulteration or quality issues. The acid value (max 7.0) and ester value (8-25) provide additional chemical parameters for quality verification, with elevated acid values suggesting oxidative degradation and abnormal ester values indicating potential adulteration with synthetic esters.

The chromatographic profile represents the most definitive quality assessment, with established concentration ranges for key components: citronellol (15-35%), geraniol (8-20%), nerol (3-12%), phenylethyl alcohol (1-5%), and stearoptenes (10-18%) [2]. Additionally, the ratio of citronellol to geraniol (typically 1.5-2.5:1) provides a valuable consistency marker, with significant deviations suggesting potential adulteration or natural variation outside acceptable limits. For comprehensive quality control, laboratories should establish and regularly update a library of authenticated this compound reference materials for comparative analysis, ensuring consistent assessment against validated standards.

Table 3: Analytical Reference Standards for this compound Quality Control

Compound Retention Index (DB-Wax) Retention Index (Chiral) Target Concentration Range Acceptance Criteria
β-Phenylethyl Alcohol 1235-1245 - 1.0-5.0% ±15% of target
Citronellol 1440-1450 1225-1235 (R), 1235-1245 (S) 15-35% ±10% of target
Geraniol 1505-1515 - 8-20% ±10% of target
Nerol 1510-1520 - 3-12% ±15% of target
Linalool 1380-1390 1090-1100 (R), 1105-1115 (S) 0.5-3.0% ±20% of target
Rose Oxide 1340-1350 1115-1125 (cis), 1130-1140 (trans) 0.1-0.5% ±25% of target

Research Applications and Formulation Considerations

Pharmaceutical and Cosmetic Applications

This compound extracts demonstrate significant potential in pharmaceutical formulations due to their complex chemical composition featuring compounds with established therapeutic properties. β-phenylethyl alcohol exhibits mild antimicrobial activity, while citronellol and geraniol demonstrate anti-inflammatory and antioxidant properties in cellular models [3]. The extraction methodology directly influences therapeutic potential, with CO₂ extracts retaining higher concentrations of lipophilic antioxidants compared to hydrodistilled variants. For incorporation into topical formulations, this compound absolutes show enhanced skin penetration compared to essential oils due to the presence of natural emulsifiers and co-extractives that facilitate transdermal delivery.

In cosmetic applications, this compound extracts function as both active ingredients and fragrance components, particularly in anti-aging, soothing, and skin-brightening formulations. The natural pigment content in absolutes provides subtle coloring benefits in addition to fragrance and therapeutic properties. Compatibility testing with common cosmetic preservatives is essential, as phenolic components in this compound extracts may interact with certain preservative systems. Formulators should note that solvent-extracted absolutes typically demonstrate greater stability in oil-based systems, while distilled essential oils incorporate more readily into aqueous formulations, influencing the selection of this compound extract type based on final product composition.

Fragrance Development and Stability Testing

Fragrance applications represent the most established use for this compound extracts, leveraging their complex fruity-floral character in fine fragrances, functional products, and home fragrances. The performance characteristics vary significantly between extraction types: distilled oils provide brighter top notes with limited tenacity, while absolutes contribute richer middle and base notes with enhanced substantivity on skin and fabric substrates [3]. Performance testing should evaluate odor intensity, character, longevity, and diffusion across different phases of evaporation to fully understand the material's olfactory behavior in various applications.

Stability assessment must include evaluation under diverse conditions: high temperature (40°C), light exposure (UV and visible), and varying pH environments (3-10) to simulate real-world product applications [2]. This compound extracts typically show greatest stability in slightly acidic to neutral conditions (pH 5-7), with accelerated degradation observed in alkaline environments. The major degradation pathways include oxidation of terpene alcohols to corresponding aldehydes, ester hydrolysis, and rearrangement of terpene oxides, all of which significantly alter the olfactory character. Appropriate stabilization through antioxidant addition (typically 0.1% tocopherol), oxygen exclusion, and UV-protective packaging is essential for maintaining this compound extract integrity throughout product shelf life.

Experimental Workflows and Process Optimization

The extraction and analysis of this compound involves several critical workflow stages that benefit from systematic optimization. The following diagrams illustrate key processes:

pomarose_extraction start This compound Raw Material sd Steam Distillation (100°C, 4-6h) start->sd se Solvent Extraction (Hexane/Ethanol) start->se co2 Supercritical CO₂ (35-50°C, 1200-2500psi) start->co2 crude Crude Extract sd->crude Essential Oil se->crude Concrete/Absolute co2->crude Select Extract fractionation Fractionation & Purification crude->fractionation analysis Analytical Assessment fractionation->analysis qc Quality Control analysis->qc final Standardized Extract qc->final

Diagram 1: Comprehensive this compound Extraction Workflow – This diagram illustrates the multi-stage process for extracting and purifying this compound derivatives, highlighting the three primary extraction methodologies and subsequent purification and quality control stages essential for research-grade materials.

analytical_workflow sample This compound Sample prep Sample Preparation (1:10 dilution, filtration) sample->prep gc_fid GC-FID Analysis (DB-wax column) prep->gc_fid gc_ms GC-MS Identification (Compound verification) prep->gc_ms chiral Chiral GC Analysis (Enantiomeric ratios) prep->chiral quant Quantitative Analysis (7-point calibration) gc_fid->quant gc_ms->quant chiral->quant data Data Interpretation (Profile comparison) quant->data report Quality Assessment Report data->report

Diagram 2: Analytical Assessment Protocol – This workflow details the comprehensive analytical procedures for quality assessment of this compound extracts, incorporating multiple chromatographic techniques and data analysis stages to ensure complete characterization and authenticity verification.

Conclusion

The extraction and purification of this compound represents a sophisticated interplay between traditional extraction methodologies and modern analytical techniques. Through systematic implementation of the protocols outlined in these Application Notes, researchers can ensure consistent production of high-quality this compound extracts with verified authenticity and standardized chemical profiles. The continuing advancement in analytical technologies, particularly in chiral separation and trace compound detection, provides increasingly powerful tools for quality verification and fundamental research into the complex chemistry of this compound derivatives. As interest in natural product applications continues to grow across pharmaceutical, cosmetic, and fragrance sectors, these standardized protocols will facilitate research reproducibility and product development consistency for this valuable botanical resource.

References

A Framework for Cell Culture Treatment Protocols

Author: Smolecule Technical Support Team. Date: February 2026

When a specific protocol is not established, researchers must build one based on the core principles of cell culture and the intended application. The following sections provide a generalized structure and methodology that can be customized.

1. Core Protocol: Differentiating Mouse Bone Marrow-Derived Macrophages This protocol is adapted from a 2025 source and serves as an excellent example of a detailed, functional assay-based method [1]. You can use this as a template, substituting the specific cues (e.g., replacing Metformin with Pomarose).

  • Key Materials

    • Cells: Bone marrow cells from C57BL/6NCrl mice (2–6 months of age) [1].
    • Cytokine: Recombinant Mouse M-CSF Protein (e.g., 10 µg/mL in PBS with 0.1% BSA) [1].
    • Base Medium: Complete DMEM (High glucose, GlutaMAX), supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Sodium Pyruvate, and 1% HEPES [1].
    • Treatment: The compound of interest (e.g., this compound). The solvent (e.g., DMSO) must be chosen based on the drug's properties, with control cells treated with the solvent alone [1].
  • Step-by-Step Procedure

    • Isolation: Flush bone marrow from mouse femurs and tibias using a sterile medium and a 26G needle [1].
    • Differentiation: Culture the bone marrow cells in complete DMEM supplemented with M-CSF (e.g., 10 ng/mL) for 7 days to drive differentiation into macrophages [1].
    • Treatment: Add the investigative compound (this compound) at the desired concentration during the differentiation phase (to assess its effect on phenotypic acquisition) or to fully differentiated macrophages (to assess its effect on mature cells) [1].
    • Harvesting: Scrape adherent macrophages from the culture vessel on day 7 [1].
    • Quality Control: Assess macrophage phenotype using multicolor flow cytometry for surface markers like CD11b and F4/80 [1].

2. Experimental Workflow for Protocol Development The following diagram outlines the logical flow for establishing and validating a new treatment protocol.

Start Define Experimental Objective A Select Cell Line/Type Start->A B Design Culture Medium A->B C Establish Treatment Parameters B->C D Define Quality Controls C->D E Perform Functional Assays D->E F Analyze & Interpret Data E->F

Key Experiments & Functional Assessment

After establishing baseline culture conditions, functional assays are crucial for understanding the treatment's biological impact.

Table 1: Examples of Concluding Immunological Functional Assays [1]

Assay Type Measured Outcome Example Methodology
Phagocytosis Uptake of foreign particles or dead cells. Use of pHrodo BioParticles (which fluoresce upon phagocytosis) and analysis by flow cytometry [1].
Cytotoxicity Ability to kill target cells (e.g., cancer cells). Co-culture of treated macrophages with target cells (e.g., GL261 glioma cells); target cell death can be quantified with assays like IncuCyte S3 Live-Cell Analysis [1].
Phenotyping Surface marker expression to identify polarization (e.g., M1 vs. M2). Multicolor flow cytometry analysis for markers like CD80, CD86, MHC-I, and MHC-II [1].
Metabolic Profiling Nutrient consumption and waste production. Use of a BioProfile Analyzer to measure metabolites like glucose, lactate, and ammonia in the spent medium [2].

Modern Cell Culture Methodology

Incorporating current best practices and trends will enhance the robustness and reproducibility of your protocol.

  • Media Development: The "one-factor-at-a-time" approach to media optimization is labor-intensive and fails to capture synergistic interactions. A more efficient strategy involves Design of Experiments (DOE), which uses statistical models to optimize multiple components simultaneously [2]. This is particularly useful for determining the optimal concentration of this compound in a complex medium.
  • Process Monitoring: Real-time monitoring and control are transforming upstream processes. Key parameters to focus on include viable cell density, and metabolite levels (glucose, lactate). Technologies like Raman spectroscopy and biocapacitance probes enable dynamic adjustments to maintain optimal cell health [3].
  • Quality and Contamination Control: Adherence to Good Cell Culture Practice (GCCP) is essential. This includes routine checks for contamination (bacterial, fungal, mycoplasma), regular cell line authentication to prevent misidentification, and the use of aseptic techniques in biosafety cabinets [4] [5].

Understanding Signaling Pathways

Investigating how this compound influences cell signaling is often a primary research goal. While specific pathways are compound-dependent, the general principles of cell signaling provide a framework for analysis.

Table 2: Core Components of Cell Signaling [6]

Component Description Examples
Ligand (1st Messenger) The extracellular signal molecule. Growth factors, hormones, cytokines, this compound [6].
Receptor Protein that binds the ligand and initiates signaling. G-protein coupled receptors (GPCRs), Receptor Tyrosine Kinases (RTKs), Intracellular/Nuclear receptors [6].
Second Messengers & Transducers Intracellular molecules that relay and amplify the signal. cAMP, cGMP, Ca²⁺, Diacylglycerol (DAG), Inositol triphosphate (IP₃), Kinases (e.g., MAPK, AKT) [6].
Effectors Molecules that execute the cellular response. Transcription factors (alter gene expression), metabolic enzymes, cytoskeletal proteins [6].

The diagram below illustrates a generalized signaling cascade that could be modulated by a treatment like this compound.

Ligand Extracellular Signal (e.g., this compound) Receptor Cell Surface Receptor Ligand->Receptor SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK Pathway) SecondMessenger->KinaseCascade Effector Effector Protein (e.g., Transcription Factor) KinaseCascade->Effector Response Cellular Response (Proliferation, Death, etc.) Effector->Response

Moving Forward Without a Defined Protocol

Since a pre-existing protocol for this compound is not available, I suggest the following steps to advance your research:

  • Consult the Broader Literature: Perform a comprehensive search on academic databases (e.g., PubMed, Google Scholar) for "this compound" in a biological or pharmacological context. It is possible the compound is known by a different chemical name or is a novel research compound.
  • Leverage Analogous Compounds: Identify treatments with a similar chemical structure or known biological target. Their established protocols can serve as an excellent starting point for your experimental design.
  • Contact Suppliers: If you acquired this compound from a commercial supplier (e.g., Sigma-Aldrich, Thermo Fisher Scientific), their technical support may have application notes or suggested methods that are not publicly listed [7].
  • Begin with Pilot Studies: Use the framework provided in this document to conduct small-scale, dose-ranging studies. Monitor basic parameters like cell viability, morphology, and growth rate to establish initial parameters before investing in complex functional assays.

References

Application Notes: Allometric Scaling for Dose Conversion in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

For researchers initiating new animal experiments, extrapolating doses across species is a fundamental and challenging task. A common misconception is that simple weight-based scaling (e.g., mg/kg) is sufficient; however, this approach ignores critical differences in metabolic rates, physiology, and pharmacokinetics between species [1]. Allometric scaling, which normalizes doses based on body surface area, provides a more empirically sound method. This document outlines a standardized protocol for converting doses from animal studies to human equivalent doses (HED), a critical step in estimating a safe starting dose for clinical trials [1].

Core Principles of Allometric Scaling

The allometric approach is based on the observation that physiological processes, including metabolic rate, scale predictably with body size across species. Larger animals have slower physiological processes and lower metabolic rates per unit of body weight. Consequently, they often require a smaller drug dose on a mg/kg basis [1]. Allometry accounts for this by using an exponent for body surface area (typically 0.67) for dose conversion, rather than a linear weight-based calculation [1].

Step-by-Step Experimental Protocol for Dose Conversion

This protocol follows the dose-by-factor method, which uses the No Observed Adverse Effect Level (NOAEL) from preclinical studies to calculate the Maximum Recommended Starting Dose (MRSD) for human trials [1].

Step 1: Determine the NOAEL in Animal Studies
  • Objective: Identify the highest dose of the test compound (e.g., Pomarose) that does not produce a significant adverse effect in the most appropriate animal model.
  • Methodology: Conduct rigorous toxicology studies. The NOAEL is determined from dose-range finding studies, typically involving multiple dose groups with careful monitoring of clinical signs, clinical pathology, and histopathology.
Step 2: Convert the Animal NOAEL to Human Equivalent Dose (HED)
  • Objective: Translate the animal NOAEL into a human-equivalent dose based on body surface area.

  • Methodology: Use the HED equation. This can be done via two equivalent methods:

    • Using the HED Formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Weight_animal (kg) / Weight_human (kg))^(1 - 0.67) [1]
    • Using the Km Factor: The Km factor is the ratio of an animal's body weight (kg) to its body surface area (m²). The HED is calculated as: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [1]

    The following table provides average Km factors and conversion ratios for common laboratory species, which are essential for this calculation.

    Table 1: Body Surface Area (BSA) Conversion Factors for Dose Calculation [1]

    | Species | Average Body Weight (kg) | Km Factor (kg/m²) | Km Ratio (for HED) | Km Ratio (for AED) | | :--- | :--- | :--- | :--- | :--- | | Human | 60 | 37 | - | - | | Mouse | 0.02 | 3 | 0.081 | 12.3 | | Hamster | 0.08 | 5 | 0.135 | 7.4 | | Rat | 0.15 | 6 | 0.162 | 6.2 | | Ferret | 0.3 | 7 | 0.189 | 5.3 | | Guinea Pig | 0.4 | 8 | 0.216 | 4.6 | | Rabbit | 1.8 | 12 | 0.324 | 3.1 | | Dog | 10 | 20 | 0.541 | 1.8 | | Monkey | 3 | 12 | 0.324 | 3.1 | | Marmoset | 0.35 | 6 | 0.162 | 6.2 |

    Note: To obtain HED, multiply the animal dose (mg/kg) by the "Km Ratio (for HED)" from this table. The inverse operation gives the Animal Equivalent Dose (AED).

Step 3: Select the Most Appropriate Animal Species
  • Objective: Choose the HED value that will be used to determine the MRSD.
  • Methodology: The HED should be calculated for all species in which toxicology studies were conducted. The default approach is to select the most sensitive species, which is the one that yields the lowest HED [1]. If pharmacokinetic or pharmacodynamic data indicate that a particular species is more relevant to humans, it may be chosen instead.
Step 4: Apply a Safety Factor
  • Objective: Ensure the starting dose in humans has a minimal risk of toxicity.
  • Methodology: Divide the HED obtained from the most appropriate species by a safety factor, typically a value of 10 [1]. This accounts for interspecies variability in physiology and drug response. MRSD (mg/kg) = HED (mg/kg) / Safety Factor
Step 5: Consider Pharmacologically Active Dose
  • Objective: Correlate the MRSD with the expected pharmacologic effect.
  • Methodology: The value obtained after applying the safety factor is the MRSD. This should be compared with the pharmacologically active dose estimated from in vitro or in vivo efficacy models to ensure it is within a potentially therapeutic range.

The workflow below summarizes this multi-step decision process.

Start Determine NOAEL in Animal Species Step2 Convert NOAEL to HED (via BSA Scaling) Start->Step2 Step3 Select HED from the Most Sensitive Species Step2->Step3 Step4 Apply Safety Factor (e.g., ÷ 10) Step3->Step4 Step5 Establish Maximum Recommended Starting Dose (MRSD) Step4->Step5

Practical Calculations and Formulation

This section provides worked examples and guidance on preparing the formulation for in vivo administration.

Calculation Examples
  • Example 1: Using the HED Formula

    • A study in a 150 g rat determines a NOAEL of 18 mg/kg for this compound.
    • HED (mg/kg) = 18 × (0.15 / 60)^(0.33) = 2.5 mg/kg
    • For a 60 kg human, the dose is 2.5 mg/kg × 60 kg = 150 mg.
    • Applying the safety factor: 150 mg / 10 = 15 mg is the MRSD [1].
  • Example 2: Using the Km Factor

    • The NOAEL for this compound in a 150 g rat is 50 mg/kg.
    • Using Table 1, the Km ratio for a rat is 0.162.
    • HED (mg/kg) = 50 mg/kg × 0.162 = 8.1 mg/kg [1].
Formulation and Injection Volume for Parenteral Administration

For animal studies, it is critical to ensure the injection volume is both safe and practical. The injection volume can be calculated using the Animal Equivalent Dose (AED) and the concentration of the formulated test article.

  • Formula: Injection Volume (mL) = [AED (mg/kg) × Animal Weight (kg)] / Concentration (mg/mL)
  • Example: For a rat with an AED of 62 mg/kg, weighing 250 g, and a formulation concentration of 10 mg/mL:
    • Injection Volume = (62 mg/kg × 0.25 kg) / 10 mg/mL = 1.55 mL

This calculated volume must be checked against the maximum acceptable injection volume for the specific route and species. The table below provides general guidelines.

Table 2: Guidelines for Maximum Injection Volumes in Laboratory Animals [1]

Species Route Maximum Injection Volume (mL) Common Site
Mouse Intraperitoneal (IP) 1 - 3 Lower left quadrant
Rat Intraperitoneal (IP) 5 - 10 Lower left quadrant
Rabbit Intravenous (IV) 1 - 5 Marginal ear vein
Dog Subcutaneous (SC) 1 - 5 Scruff of the neck

Limitations and Key Considerations

  • Not for Pediatric Dosing: Allometric scaling is designed for interspecies conversion. It must not be applied to convert adult human doses to pediatric doses [1].
  • Molecular Specificity: This guide uses general principles. The ideal scaling exponent (e.g., 0.67, 0.75) may vary for this compound depending on its specific clearance mechanism.
  • Route of Administration: Dose conversion based on mg/m² is not always suitable for topical, nasal, subcutaneous, or intramuscular routes, or for large protein therapeutics [1].
  • Real-World Precedents: Clinical practice often involves starting at lower doses to improve tolerability, with subsequent upward titration, as seen with drugs like abemaciclib in breast cancer [2].

Conclusion

Allometric scaling is an indispensable but cautious first step in translational drug development. By systematically applying the dose-by-factor method outlined in these application notes, researchers can derive a scientifically justified and safe starting dose for the first-in-human trials of this compound. The final starting dose must be validated by a comprehensive review of all preclinical pharmacology and toxicology data.

References

Application Note 1: Detection of Polyphosphate-Accumulating Bacteria (PAB) by Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a high-throughput method for detecting, counting, and sorting bacterial cells based on their accumulation of intracellular polyphosphate (polyP) granules, which is crucial for understanding phosphorus cycling and bacterial metabolism [1].

Principle

The method is based on the specific staining of intracellular polyP granules with fluorescent dyes. The dye 4′,6-diamidino-2-phenylindole (DAPI) undergoes a spectral shift upon binding to polyP, emitting fluorescence at a different wavelength proportional to the polyP concentration [1]. The synthetic fluorochrome JC-D7 is also a selective dye for labeling endogenous polyP in living cells and shows great promise for enumerating PAB from environmental samples [1]. Detection is performed using Flow Cytometry, allowing for rapid analysis and cell sorting [1].

Materials and Reagents
  • Dye Solution: 4′,6-diamidino-2-phenylindole (DAPI) or JC-D7.
  • Strains: Control strains, such as Tetrasphaera elongata (high polyP accumulator) and a Pseudomonas strain (low polyP accumulator) [1].
  • Equipment: Flow cytometer with cell sorting capability (e.g., FACSVantage SE) [1].
  • Buffers and Culture Media: Appropriate for the bacterial strains used [1].
Experimental Protocol

The table below summarizes the key steps for sample preparation and analysis.

Step Task Description Critical Parameters
1 Culture & Harvest Grow bacterial cells under conditions that promote polyP accumulation. Harvest cells by centrifugation [1]. Ensure growth conditions are optimized for polyP accumulation.
2 Staining Resuspend cell pellet in a buffer containing DAPI or JC-D7 dye [1]. Dye concentration and incubation time (in the dark) must be optimized for different sample types.
3 Flow Cytometry Analysis Analyze the stained cell suspension using a flow cytometer. A total of 5,000 events or more should be analyzed [1]. Use appropriate laser and filter settings to detect the specific fluorescence emission of the dye-polyP complex.
4 Data Interpretation The fluorescence intensity is proportional to the intracellular polyP concentration. Cells with high fluorescence are classified as PAB [1]. Always include positive and negative control strains to validate the staining and gating strategy.
Workflow Diagram

The diagram below illustrates the core steps of this protocol.

Start Start (Cell Culture & Harvest) Staining Staining with DAPI or JC-D7 Start->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation & Cell Sorting (FACS) Analysis->Data

Application Note 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a robust method for detecting intracellular ROS in living cells using the fluorescent probe CM-H(_2)DCFDA, which is essential for studying oxidative stress in drug development and toxicology [2].

Principle

The cell-permeant probe CM-H(_2)DCFDA passively diffuses into cells, where intracellular esterases cleave it, trapping the non-fluorescent compound inside. Upon oxidation by various ROS (e.g., hydrogen peroxide, hydroxyl radicals), it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, measured by flow cytometry, is proportional to the intracellular ROS level [2]. Propidium Iodide (PI) is used to exclude dead or dying cells from the analysis [2].

Materials and Reagents
  • Probe: CM-H(_2)DCFDA (Life Technologies, catalog number: C6827) [2].
  • Viability Stain: Propidium Iodide (PI, 1.0 mg/ml) [2].
  • Buffers: Hank’s Balanced Salt Solution (HBSS) with Calcium and Magnesium; DPBS [2].
  • Equipment: Flow cytometer (e.g., FACSVantage SE) with a 488 nm laser, 525 nm bandpass filter (FL-1, green) for DCF, and a 620 nm bandpass filter (FL-3, red) for PI [2].
  • Cell Line: This protocol uses the non-cancerous human thyroid epithelial cell line "HTori-3.1" but is adaptable to other cell lines [2].
Experimental Protocol

The table below details the step-by-step procedure for ROS detection.

Step Task Description Critical Parameters
1 Cell Preparation Plate cells at a density of 2.5 x 10^5 cells per well in a 6-well plate and culture until 90% confluent [2]. Use phenol red-free medium to avoid interference with fluorescence detection [2].
2 Harvest & Wash Wash cells with warm DPBS, harvest by trypsinization, and neutralize with complete medium. Centrifuge (200 x g, 5 min) and wash the pellet with DPBS [2]. Handle cells gently to avoid inducing artifactual ROS production.
3 Staining with Probe Resuspend cell pellet in HBSS containing 10 µM CM-H(_2)DCFDA. Incubate at 37°C in the dark for 45 min [2]. The incubation must be in the dark, as the probe is light-sensitive.
4 Viability Staining Add Propidium Iodide to a final concentration of 1 µg/mL immediately before flow cytometry analysis. Place tubes on ice and keep in the dark [2]. PI staining must be done immediately before analysis to minimize dye uptake by healthy cells.
5 Flow Cytometry Analyze a minimum of 5,000 events per sample. Collect green DCF fluorescence in FL-1 and red PI fluorescence in FL-3 [2]. Use a 525 nm bandpass filter for DCF (FL-1) and a 620 nm bandpass filter for PI (FL-3) [2].
6 Gating & Analysis Gate on the PI-negative (living) cell population. Record the DCF fluorescence (FL-1) within this live cell gate [2]. Results can be presented as the Mean Fluorescence Intensity or as the percentage of cells with high ROS (M2 gate) [2].
Workflow Diagram

The following chart visualizes the experimental workflow for ROS detection.

A Cell Preparation & Treatment B Harvest & Wash Cells A->B C Stain with CM-H2DCFDA B->C D Stain with Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Gate on PI-negative (Living) Cells E->F G Quantify DCF Fluorescence in Live Cells F->G

References

Pomarose solubility and buffer preparation

Author: Smolecule Technical Support Team. Date: February 2026

Related Research Findings

Research Area Key Findings from Search Results Relevance to Your Query
Grape Pomace Bioactives [1] Rich in dietary fiber (soluble/insoluble) and bound polyphenols; released during in vitro digestion/fermentation; shows prebiotic effects, antioxidant activity, and gut microbiota modulation. Provides methodology for studying solubility, release, and activity of bound compounds from a natural product.
hOBP-Odorant Binding [2] Molecular docking studies show odorant binding to human Odorant-Binding Protein (hOBP) is modulated by properties like molecular weight (MW), hydrophobicity (LogP), and vapor pressure. Offers a framework for analyzing structure-property relationships that influence solubility and binding.
Buffer Preparation [3] Detailed recipe and protocol for preparing Phosphate Buffer (pH 5.8 to 7.4), including components, concentrations, and step-by-step instructions. Directly addresses the "buffer preparation" part of your query; can be adapted for various experimental needs.

Adapted Experimental Workflows

While data on "Pomarose" is unavailable, the methodologies from the search results can be applied to characterize a novel compound. Below is a generalized workflow for studying solubility and bioactivity, integrating the relevant techniques I found.

Start Compound Characterization A Aqueous Solubility Profile Start->A B In Vitro Digestion & Fermentation Start->B C Bioactivity Assessment Start->C D Molecular Interaction Studies Start->D BP Buffer Preparation (Phosphate Buffer, pH 5.8-7.4) A->BP uses SM Simulated Mucus/Fermentation Media B->SM uses AS Antioxidant Assays (ABTS, DPPH scavenging) C->AS uses MD Molecular Docking (e.g., with hOBP or other targets) D->MD uses Output Analysis of Bioavailability & Mechanism BP->Output SM->Output AS->Output MD->Output

Protocol 1: Phosphate Buffer Preparation (for Solubility Studies) [3]

This buffer is versatile for a wide range of biological and chemical experiments.

  • Objective: To prepare 1 L of 0.1 M Phosphate Buffer, pH 7.4.
  • Materials:
    • Sodium Phosphate, Dibasic, Heptahydrate (Na₂HPO₄·7H₂O, MW: 268.07 g/mol)
    • Sodium Phosphate, Monobasic, Monohydrate (NaH₂PO₄·H₂O, MW: 137.99 g/mol)
    • Hydrochloric Acid (HCl) and/or Sodium Hydroxide (NaOH) for pH adjustment
    • Distilled Water
    • pH Meter, volumetric flask, beakers
  • Procedure:
    • Prepare 800 mL of distilled water in a clean beaker.
    • For pH 7.4: Add the calculated masses of both sodium phosphate salts to the water. Stir until completely dissolved. The exact masses can be determined using buffer calculation software or standard tables based on the desired molarity and pH.
    • Check the pH using a calibrated pH meter.
    • If necessary, adjust the pH to exactly 7.4 by adding small amounts of either HCl (to lower pH) or NaOH (to raise pH).
    • Add distilled water to bring the final volume to 1 L.
    • Store at room temperature or refrigerate.
Protocol 2: In Vitro Digestion and Colonic Fermentation (Adapted) [1]

This protocol assesses the stability and release of compounds in the gastrointestinal tract.

  • Objective: To simulate the human digestive process and study compound release and metabolism.
  • Materials:
    • Simulated Salivary, Gastric, and Intestinal Fluids (per INFOGEST protocol)
    • Enzymes: α-amylase, pepsin, pancreatin, bile salts
    • Anaerobic chamber
    • Basal culture medium for fermentation
    • Fresh fecal samples from healthy donors (processed into supernatant)
  • Procedure:
    • Oral Phase: Mix the test compound with Simulated Salivary Fluid (SSF) containing α-amylase. Incubate at 37°C for a set time.
    • Gastric Phase: Mix the oral digest with an equal volume of Simulated Gastric Fluid (SGF) containing pepsin. Incubate at 37°C.
    • Intestinal Phase: Mix the gastric digest with an equal volume of Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts. Incubate at 37°C.
    • Colonic Fermentation: Centrifuge the final intestinal digest. Resuspend the residue in a basal nutrient medium and inoculate with the processed fecal supernatant. Ferment anaerobically at 37°C for up to 24 hours.
    • Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24 h) to analyze pH, short-chain fatty acid production, and metabolite profile.

Structure-Property Relationship Analysis

For a novel compound, understanding how its physical structure influences its behavior is crucial. The diagram below outlines the key properties to investigate, based on research into odorant molecules [2].

StructuralProps Structural Properties of Compound MW Molecular Weight (MW) StructuralProps->MW LogP Hydrophobicity (LogP) StructuralProps->LogP Vp Vapor Pressure (Vp) StructuralProps->Vp NDB Number of Double Bonds StructuralProps->NDB FunctionalProps Functional Behavior MW->FunctionalProps Directly Correlated LogP->FunctionalProps Directly Correlated Vp->FunctionalProps Directly Correlated NDB->FunctionalProps Modulates

Suggestions for Moving Forward

To obtain the specific information you need on "this compound," I suggest the following steps:

  • Verify the Nomenclature: Double-check the spelling and chemical name of "this compound." It is possible that it is known by a different systematic name (IUPAC), a common synonym, or a research code.
  • Consult Specialized Databases: Search chemical databases like PubChem, ChemSpider, or SciFinder using the verified name or structure. These resources aggregate chemical properties from a vast body of literature.
  • Review Patents and Specific Journals: If "this compound" is a proprietary compound, its data might be disclosed in patent documents. Research in related fields (e.g., natural product chemistry, phytochemistry) may also hold the key.

I hope these adapted protocols and conceptual frameworks provide a useful starting point for your research. If you are able to find more specific details on the chemical structure of "this compound," I would be happy to help you search again.

References

Application Note: Framework for HPLC Method Development and Validation

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a systematic approach to developing and validating a precise, accurate, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, following the principles of Quality by Design (QbD) [1] [2].

1. Introduction to the Workflow A structured, step-by-step approach is crucial for developing a reliable HPLC method. The process can be visualized in the workflow below.

2. Critical Phases of Method Development

  • Sample Preparation: Proper preparation is central to a successful analysis [2]. Techniques include:

    • Dilution: Prevents column/detector overloading [2].
    • Filtration: Removes particulates to extend column lifetime and prevent clogging [2].
    • Solid-Phase Extraction (SPE): Selectively purifies target analytes from complex matrices like biological samples [2] [3].
  • Method Scouting and Optimization: This phase involves screening various columns and mobile phases to find the best starting conditions [2]. The table below summarizes key parameters to investigate.

    Table 1: Key Parameters for Method Scouting and Optimization [1] [2] [3]

Parameter Considerations Impact on Separation
Stationary Phase C18, C8, phenyl, HILIC, ion-exchange Selectivity, retention mechanism, peak shape [3]
Organic Modifier Methanol vs. Acetonitrile Solvent strength, selectivity, backpressure [3]
Mobile Phase pH Typically 2-8 for silica columns; use buffers Controls ionization and retention of ionizable analytes [1] [3]
Additives Formic acid, ammonium formate, TFA, DEA Improves peak shape (suppresses silanol effects), enhances MS detection [1] [3]
Flow Rate Commonly 0.8 - 1.5 mL/min Analysis time, backpressure, resolution [4] [1]
Gradient/Isocratic Linear or multi-step gradients vs. constant composition Separation of simple vs. complex mixtures [5]
  • Design of Experiments (DoE) for Optimization: A Box-Behnken Design (BBD) is an efficient DoE approach to optimize multiple factors simultaneously. It helps establish a robust method by identifying the optimal combination of parameters and understanding their interactions [1]. For instance, a BBD can be applied with three factors (e.g., % organic solvent, pH, flow rate) to optimize critical responses like resolution and analysis time.

3. Detailed Experimental Protocol

This protocol provides a general template that can be adapted for a specific analyte like Pomarose.

  • Instrumentation and Reagents:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photo-Diode Array (PDA) detector [1].
    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard starting point [1].
    • Chemicals: HPLC-grade methanol, acetonitrile, and water. High-purity acids/buffers for mobile phase preparation [1].
    • Standards and Samples: Certified reference standard of the analyte and representative test samples.
  • Proposed Step-by-Step Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase as optimized (e.g., a mixture of methanol and 0.1% formic acid in water, 31:69 v/v). Filter and degas the solution [1].
    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent to prepare a stock solution. Serially dilute to obtain working standards for calibration [4] [6].
    • Sample Solution Preparation: Process the sample matrix (e.g., grind tablets, extract tissue) and prepare a solution in the mobile phase or a compatible solvent. Filter through a 0.45 µm or 0.22 µm membrane filter [4] [2].
    • Chromatographic Conditions:
      • Column Temperature: Set to a constant temperature (e.g., 30-40°C).
      • Flow Rate: Set as optimized (e.g., 1.0 mL/min).
      • Detection Wavelength: Use the PDA detector to determine the optimal wavelength based on the analyte's spectrum [1].
      • Injection Volume: Typically 10-20 µL.
    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes until a stable baseline is achieved.
    • Sequence Execution: Inject the blank, standard solutions (for calibration), and sample solutions.

Protocol for HPLC Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines [6]. The following diagram outlines the core parameters to be tested.

Table 2: Summary of Validation Parameters and Acceptance Criteria [4] [1] [6]

Validation Parameter Protocol Acceptance Criteria
Linearity & Range Analyze ≥5 concentrations of analyte [6]. Plot peak area vs. concentration. Correlation coefficient (R²) ≥ 0.99 [4] [6].

| Precision | Repeatability: Inject 6 replicates of the same sample [6]. Intermediate Precision: Different days, analysts, or instruments. | Relative Standard Deviation (%RSD) < 2% [6]. | | Accuracy | Spike known amounts of analyte into the sample matrix at multiple levels (e.g., 80%, 100%, 120%) and calculate % recovery [4] [6]. | Recovery typically 98-102% [6]. | | Specificity | Chromatograph blank, placebo, and sample to demonstrate baseline separation of the analyte from any potential interference [6]. | No co-elution; peak purity confirmed by PDA or MS [1] [6]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) [6]. | LOD: S/N ≈ 3; LOQ: S/N ≈ 10 [6]. | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, organic phase ±2%) [6]. | Method remains unaffected; results within specified limits [6]. |

Troubleshooting Common Issues

  • Poor Peak Shape (Tailing): Can be caused by active silanol sites on the silica column. Solution: Use a high-purity "base-deactivated" column or add a competing amine (e.g., triethylamine) to the mobile phase [3].
  • Insufficient Resolution: Solution: Adjust the mobile phase composition (organic modifier ratio, pH) or gradient profile. Consider a column with different selectivity (e.g., phenyl vs. C18) [3] [6].
  • High Background Noise/Drift: Solution: Ensure mobile phases are fresh, properly degassed, and of high purity. Check for column contamination [2].

Key Takeaways for this compound Method Development

To develop a method for this compound specifically, you should:

  • Start with RP-HPLC: Begin method scouting on a C18 column with a water/acetonitrile or water/methanol gradient [3].
  • Leverage PDA Detection: Use the PDA detector to identify the optimal wavelength for this compound and check peak purity [1].
  • Apply QbD Principles: Use a systematic approach and statistical DoE (like BBD) for optimization to save time and ensure a robust method [1].
  • Follow ICH Guidelines: Adhere to the validation parameters to ensure the method is fit for its intended purpose and meets regulatory standards [6].

References

Application Note: Valorization of Black Chokeberry Pomace (BCP)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Black chokeberry (Aronia melanocarpa L.) pomace (BCP) is a major by-product of juice production. It is an underutilized source of valuable polyphenols and anthocyanins, which possess strong antioxidant properties. Advanced extraction techniques can efficiently recover these compounds, supporting sustainable food processing and waste reduction in line with circular economy principles [1].

2. Comparison of Advanced Green Extraction Techniques A systematic study optimized and compared three green extraction techniques for recovering total polyphenols (TP) and total monomeric anthocyanins (TMA) from BCP, using reflux extraction as a benchmark. The effects of temperature, time, solid–solvent ratio (SSR), and a cryogrinding pre-treatment were evaluated [1].

The table below summarizes the performance and optimal parameters for each technique:

Extraction Technique Description Optimal Parameters for TP Yield Max TP Yield (mg GAE/g dm) Max TMA Yield (mg C3GE/g dm) Key Advantages
Pressurized Liquid Extraction (PLE) Uses high pressure and temperature to maintain solvents in a liquid state above their boiling point. High temperatures (~150°C) [1]. 132.5 [1] 24.1 [1] Highest TP yields achieved at elevated temperatures [1].
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix rapidly. Optimized balance of temperature and time [1]. 95.7 [1] 26.6 [1] Best balance of high TP and TMA yield; strong antioxidant capacity; better preservation of heat-sensitive anthocyanins [1].
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls. Optimized amplitude and time [1]. 88.9 [1] 23.2 [1] Enhanced efficiency with reduced thermal degradation [1].

3. The Impact of Cryogrinding Pre-treatment Cryogrinding, a process of grinding the plant material at cryogenic temperatures, was assessed as a pre-treatment. The study found that only 1 minute of cryogrinding was sufficient to maximize the yield of total polyphenols. This process reduces particle size, increasing the available surface area for mass transfer and facilitating solvent penetration into the plant matrix [1].

4. Phenolic Profile of Optimized BCP Extract UPLC-MS/MS analysis of the optimized MAE extract confirmed a rich phenolic profile. The dominant anthocyanins were cyanidin-3-galactoside and cyanidin-3-glucoside. The extract also contained notable flavonols (e.g., quercetin and kaempferol glycosides) and phenolic acids (e.g., chlorogenic and neochlorogenic acids) [1].

Detailed Experimental Protocol: MAE with Cryogrinding

Based on the research, the following protocol is recommended for efficient extraction of bioactive compounds from BCP.

Workflow Overview

G Start Start: Black Chokeberry Pomace (BCP) PreTreat Pre-treatment: Cryogrinding (1 minute) Start->PreTreat MAE Microwave-Assisted Extraction (MAE) PreTreat->MAE Analysis Analysis and Characterization MAE->Analysis Output Output: Bioactive Extract Analysis->Output

Materials

  • Plant Material: Dried black chokeberry pomace (BCP).
  • Equipment: Cryogenic grinder, microwave-assisted extraction system, analytical balance, centrifuge, vacuum evaporator, UPLC-MS/MS system (for advanced analysis).
  • Reagents & Solvents: Food-grade ethanol, distilled water.

Procedure

  • Sample Preparation: Ensure the BCP is thoroughly dried. The drying method (e.g., freeze-drying, oven-drying) should be consistent and recorded.
  • Cryogrinding Pre-treatment: Subject the dried BCP to cryogrinding for 1 minute. This step is critical for maximizing the subsequent extraction yield [1].
  • MAE Extraction:
    • Weigh a defined mass of cryoground BCP.
    • Place it in the MAE vessel and add the appropriate solvent (e.g., a water-ethanol mixture) at the optimized SSR.
    • Set the MAE system to the determined optimal parameters for temperature and time. The study found that MAE offers a superior balance for recovering both polyphenols and anthocyanins [1].
    • Initiate the extraction cycle.
  • Post-Extraction Processing:
    • After completion, allow the vessel to cool.
    • Centrifuge the extract (e.g., 16,000 × g for 15 minutes) to separate the solid residue from the liquid extract.
    • Collect the supernatant.
    • The solvent can be removed via rotary evaporation under reduced pressure to obtain a concentrated extract.
  • Analysis:
    • Total Polyphenols (TP): Quantify using the Folin-Ciocalteu method, expressing results as mg of Gallic Acid Equivalents (GAE) per g of dry matter (dm) [1].
    • Total Monomeric Anthocyanins (TMA): Quantify using the pH-differential method, expressing results as mg of Cyanidin-3-Glucoside Equivalents (C3GE) per g of dry matter (dm) [1].
    • Antioxidant Capacity: Evaluate using multiple assays (e.g., DPPH, FRAP, ORAC).
    • Individual Phenolic Compounds: Identify and quantify using UPLC-MS/MS [1].

Conclusion and Best Practices

The combination of 1-minute cryogrinding pre-treatment followed by Microwave-Assisted Extraction (MAE) has been identified as the most effective approach for obtaining high yields of both total polyphenols and anthocyanins from black chokeberry pomace while preserving heat-sensitive compounds [1]. This protocol provides a sustainable method for valorizing agricultural by-products.

References

Application Note: Framework for Clinical Trial Design of a Novel Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

This document outlines a comprehensive framework for designing a clinical trial for a novel compound, designated here as "Compound X." While the provided search results do not contain a specific clinical trial for Pomarose (a substance used primarily in perfumery [1]), this application note uses established clinical research principles to create a protoc ol that can be adapted for early-phase trials of new chemical entities. The objective is to provide researchers, scientists, and drug development professionals with a structured approach to assess the safety, tolerability, and pharmacokinetics (PK) of a new compound in humans, following the model of early-phase clinical studies [2].

Chemical and Preclinical Profile (Hypothetical for Compound X)

To inform the clinical trial design, a thorough understanding of the compound's chemical and preclinical characteristics is essential. The table below summarizes the key molecular properties that would be defined prior to a clinical trial, using this compound as a structural example.

Table 1: Chemical and Molecular Profile of a Model Compound

Property Description
Molecular Formula C₁₁H₁₈O [1]
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one [1]
Molecular Weight 166.26 g/mol [1]
CAS Number 357650-26-1 [1]
Stability Consideration Acid-catalyzed isomerization; requires pH-buffered solutions and non-glass packaging for stability [1]

Note: The data in this table is based on the this compound molecule for illustrative purposes only. For an actual investigational drug, this table would include data on the active pharmaceutical ingredient (API).

Clinical Trial Design and Protocol

This section details a proposed clinical trial protocol, modeled after early-phase studies, to evaluate Compound X [2].

Trial Objectives
  • Primary Objective: To assess the safety and tolerability of single ascending doses of Compound X administered to human participants.
  • Secondary Objectives:
    • To characterize the pharmacokinetic (PK) profile of Compound X.
    • To evaluate the dose proportionality of Compound X exposure.
Study Design

A proposed workflow for the trial is visualized below, outlining the key stages from participant screening to data analysis.

  • Design: Randomized, open-label, single ascending dose study.
  • Population: The study would enroll a limited number of participants (e.g., 12-16), who could be healthy volunteers or a specific patient population depending on the target indication [2].
  • Dosing: Participants would receive sequentially higher doses of Compound X (e.g., Dose A, Dose B, Dose C). A sentinel dosing approach may be used, where the first participants at each new dose level are dosed and observed before the remainder of the cohort is treated.
  • Washout: A sufficient washout period (e.g., at least 5-7 half-lives of the compound) would be mandatory between administrations to prevent carryover effects [2].
Key Methodologies and Experimental Procedures

1. Participant Selection (Inclusion/Exclusion Criteria) Establishing clear criteria is fundamental to ensuring a homogenous study population and participant safety. Example criteria, modeled on clinical trial practices [3] [2], are listed below.

Table 2: Example Inclusion and Exclusion Criteria

Inclusion Criteria Exclusion Criteria
Adult participants aged 30-85 years. History of severe hypersensitivity to any drug.
Provided written informed consent. Symptomatic orthostatic hypotension.
In good general health (for healthy volunteer study). Clinically significant abnormal laboratory results.
--- Use of prohibited medications prior to dosing.

2. Safety and Tolerability Assessment Safety is the primary endpoint in early-phase trials. The following assessments would be conducted [2]:

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature, measured at pre-dose and multiple timepoints post-dose.
  • 12-lead Electrocardiograms (ECGs): To assess cardiac repolarization (QTc interval).
  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis.
  • Adverse Event (AE) Monitoring: All AEs would be recorded from signing informed consent until the end of the study, with details on nature, severity, timing, and relationship to the study drug.

3. Pharmacokinetic (PK) Sampling and Analysis Blood samples would be collected at pre-dose and at specified timepoints post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to characterize the PK profile of Compound X [2]. The key PK parameters to be calculated are listed in the following table.

Table 3: Key Pharmacokinetic Parameters and Definitions

PK Parameter Definition
C~max~ The maximum observed plasma concentration of the drug.
T~max~ The time to reach C~max~.
AUC~0-t~ Area under the plasma concentration-time curve from time zero to the last measurable time point.
AUC~0-∞~ Area under the plasma concentration-time curve from time zero extrapolated to infinity.
t~1/2~ The terminal elimination half-life.
  • Bioanalytical Method: A validated bioanalytical method (e.g., Liquid Chromatography with tandem mass spectrometry, LC-MS/MS) would be developed and used to quantify plasma concentrations of Compound X.

Data Analysis and Interpretation

  • Safety Data: All safety data would be listed and summarized descriptively.
  • Pharmacokinetic Data: PK parameters would be derived from the plasma concentration-time data for each participant using non-compartmental analysis. Dose proportionality would be assessed by analyzing the relationship between administered doses and key exposure parameters (AUC and C~max~).

Conclusion

This application note provides a robust and detailed framework for the design of an early-phase clinical trial for a novel compound. By adhering to this structured protocol, which incorporates key elements from established clinical trial methodologies [3] [2], researchers can systematically generate the critical safety and pharmacokinetic data required to make informed decisions about the future development of a new therapeutic agent.

References

Troubleshooting Guide: Low Yield in Pomarose Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Pomarose ((2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one) is a high-impact captive odorant with a powerful fruity-rose scent, patented by Givaudan [1]. Its synthesis involves a boron trifluoride-catalyzed addition and a Grignard reaction [1]. Low yield can stem from factors affecting the reaction kinetics, isomer stability, and purification.

  • Potential Causes and Solutions: The table below outlines common issues and corrective actions for low this compound yield.
Potential Cause Symptom Corrective Action
Impurity of Reagents Low conversion rate, side products Re-distill 1-ethoxyprop-1-yne and methyl isopropyl ketone; use fresh, titrated Grignard reagent [1].
Suboptimal Catalyst Loading Slow reaction kinetics, incomplete conversion Systemically vary BF₃ concentration (e.g., 0.5-2.0 mol%) using a Design of Experiments (DOE) approach [2].
Isomerization & Stability Product decomposition over time, odor profile shift Conduct reactions in acid-free glassware; use stabilizers in final solution; control pH precisely [1].
Inadequate Reaction Control Inconsistent results between batches Precisely control temperature for Grignard step; implement in-line monitoring of key parameters [2].
Inefficient Work-up/Purification Good crude yield but poor recovery after purification Optimize chromatography conditions or short-path distillation parameters (temperature, pressure) [1].

Systematic Optimization Using Robust Parameter Design

For a systematic approach, the Robust Parameter Design (RPD) framework is recommended. This methodology uses statistical experiments to find factor settings that make a protocol less sensitive to hard-to-control noise variables, thereby making the process more reliable and higher-yielding [2]. The workflow is as follows:

start Define Problem: Low Synthesis Yield step1 1. Experimental Design (Identify Control & Noise Factors) start->step1 step2 2. Model Fitting (Fit Response Surface Model) step1->step2 step3 3. Robust Optimization (Find Robust Factor Settings) step2->step3 step4 4. Validation (Run Independent Validation Experiments) step3->step4 step4->step1 If targets not met end Validated, High-Yielding Protocol step4->end

Experimental Design

Classify and screen all factors that influence the synthesis yield [2]:

  • Control Factors (x): Easily adjustable. For this compound synthesis, this includes catalyst amount (Cat), reaction temperature (Temp), and stoichiometric ratio (Ratio).
  • Noise Factors (z): Difficult or expensive to control precisely. Examples include reagent purity (Purity) and ambient humidity (Humidity), which can affect water-sensitive Grignard reactions.

A screening design (e.g., a fractional factorial design) can identify the most influential factors before running a more detailed optimization experiment [2].

Model Fitting

After conducting the experiments, fit a statistical model (e.g., a mixed-effects model) to describe how the yield depends on both the control and noise factors [2]. The model might look like this: Yield = f(Cat, Temp, Ratio, Purity) + ε This model allows you to predict the yield under any combination of factors and understand which interactions are significant.

Robust Optimization

Use the model in a robust optimization program. The goal is to find the settings of the control factors (Cat, Temp, Ratio) that minimize the cost (e.g., by reducing catalyst use) while ensuring a high and consistent yield, even when noise factors fluctuate [2]. This creates a protocol that is robust to real-world lab variations.

Detailed Experimental Protocol for Optimization

This protocol outlines the key steps for implementing the RPD framework to optimize this compound synthesis [1] [2].

  • Step 1: Factor Screening

    • Objective: Identify the most influential factors on yield.
    • Methodology: Use a fractional factorial design to efficiently test multiple factors (e.g., catalyst load, temperature, solvent volume, stirring rate) at two levels (high/low). Analyze the results to select the 3-5 most critical factors for full optimization.
  • Step 2: In-depth Optimization Experiment

    • Objective: Build a predictive model for yield.
    • Methodology: Employ a Central Composite Design (CCD) around the promising parameter ranges identified in screening. This design includes center points to estimate curvature and model a quadratic response surface. Execute experiments in a randomized order to avoid bias.
  • Step 3: Analysis and Robust Optimization

    • Objective: Find the most robust high-yield conditions.
    • Methodology: Fit a response surface model to the CCD data. Use a risk-averse optimization criterion (like Conditional Value-at-Risk) to find factor settings that provide high yield even with typical variations in noise factors like reagent purity [2].
  • Step 4: Model Validation

    • Objective: Confirm the model's predictions.
    • Methodology: Run 3-5 additional synthesis batches at the optimal conditions predicted by the model. Compare the actual yields with the model's predictions to validate its accuracy.

References

Pomarose stability issues in solution

Author: Smolecule Technical Support Team. Date: February 2026

Pomarose Stability: Key Facts

This compound is a synthetic fragrance molecule known for its fruity-rose scent. Its stability is a recognized concern, primarily due to its chemical structure [1].

Property Description
Core Issue Chemical isomerization (structural change) in the presence of acidic catalysts [1].
Catalyst Traces of acids can initiate the process [1].
Result An equilibrium between the potent (2E,5Z)-stereoisomer and the less odorous (2E,5E)-isomer, altering the fragrance profile [1].
Storage Consideration Reaction occurs upon standing in glass containers, suggesting careful selection of storage materials is needed [1].

Troubleshooting Guide

Here is a decision tree to help troubleshoot and prevent this compound stability issues:

PomaroseStabilityGuide This compound Stability Troubleshooting Start Reported Issue: Loss of fragrance intensity or change in odor profile Q1 Step 1: Check for Acidic Conditions Start->Q1 A1 Recommendation: Neutralize the solution pH. Use non-reactive buffers. Avoid acidic ingredients in formulation. Q1->A1 Yes Q2 Step 2: Analyze Stored Solution in Glass Container Q1->Q2 No Prevent Preventive Measures: 1. Use non-reactive containers (e.g., specific plastics). 2. Maintain neutral pH. 3. Run stability tests before large-scale use. A1->Prevent Next Step A2 Likely Cause: Acid-catalyzed isomerization in glass over time. Q2->A2 Yes A3 Proceed with further analysis: Test for other contaminants, review raw material quality, and verify storage temperature. Q2->A3 No A2->Prevent

This diagram outlines a logical troubleshooting path based on the known chemical behavior of this compound.

Experimental Protocol for Stability Testing

Here is a workflow for a basic experimental protocol to assess this compound stability under different conditions:

StabilityExperiment This compound Stability Test Workflow cluster_prep Preparation Phase cluster_store Storage Phase cluster_analyze Analysis Phase Prep 1. Sample Preparation Store 2. Controlled Storage Prep->Store P1 Prepare multiple identical solutions of this compound Prep->P1 Analyze 3. Analysis & Review Store->Analyze S1 Store all samples under identical temperature/light Store->S1 A1 At each interval, analyze isomer ratio via GC-MS Analyze->A1 P2 Adjust solutions to different pH levels P1->P2 P3 Portion into different container types (e.g., glass, plastic) P2->P3 S2 Set a predefined testing schedule (e.g., 1, 2, 4 weeks) S1->S2 A2 Perform olfactory evaluation by a trained panel A1->A2 A3 Compare data to baseline to determine degradation rate A2->A3

This workflow provides a structured approach to identify factors affecting this compound stability.

Frequently Asked Questions

  • What is the primary cause of this compound degradation in solution? The primary cause is an acid-catalyzed chemical reaction that shifts the potent (2E,5Z)-isomer towards a less aromatic (2E,5E)-isomer, even when only trace acids are present [1].

  • Does the type of container matter for storing this compound solutions? Yes. Standard glass containers can catalyze the isomerization over time. For long-term storage, investigate and use non-reactive containers [1].

References

FAQ & Troubleshooting Guide: Cellular Toxicity Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common questions and issues researchers face when working on reducing cellular toxicity, with guidance based on general principles.

  • Q: My cytotoxicity assay shows high cell death, but I cannot pinpoint the primary mechanism. What steps should I take?

    • A: Start by systematically evaluating different cell death pathways. Use specific inhibitors in conjunction with your assay. For instance, use Z-VAD-FMK (a pan-caspase inhibitor) for apoptosis, Ferrostatin-1 for ferroptosis, and Necrostatin-1 for necroptosis. A significant reduction in cell death with a specific inhibitor points to the primary pathway involved. Furthermore, analyze changes in reactive oxygen species (ROS) using fluorescent probes like DCFH-DA or MitoSOX, as oxidative stress is a common effector in many toxicity mechanisms [1].
  • Q: I am trying to protect healthy cells from cytotoxic drugs. What are some key endogenous protective signaling pathways I can target?

    • A: The growth factor receptor tyrosine kinase (RTK) and phosphatidylinositol-3-kinase (PI3K)/Akt signaling axis is a crucial endogenous survival pathway. Attenuation of this pathway has been shown to sensitize cells to oxidative membrane damage and cell death. You can target this pathway by ensuring adequate serum or specific growth factors in your culture medium to maintain this protective signaling [2].
  • Q: How can the composition of cell membranes influence drug toxicity?

    • A: Membrane composition is a critical factor, especially in ferroptosis. Cells with higher levels of polyunsaturated fatty acids (PUFAs) in their phospholipids are more susceptible to peroxidation and oxidative cell death. Modulating membrane composition by supplementing with monounsaturated fatty acids (MUFAs) can be a protective strategy. The enzyme LPCAT3 is key in incorporating PUFAs into membranes, making it a potential target for intervention [2].

Experimental Data & Protocols

The table below summarizes quantitative data from a classic study on the cytotoxic effect of Adriamycin (doxorubicin), which can serve as a model for investigating toxicity mechanisms [1].

Table 1: Cytotoxic Effect of Adriamycin on Glomerular Epithelial Cells

Experimental Condition Assay Type Key Finding Implication for Toxicity Mechanism
Free Adriamycin [3H]thymidine incorporation (DNA synthesis) Inhibition of DNA synthesis Cytostatic effect
Agarose-coupled Adriamycin (cannot enter cells) [3H]thymidine incorporation (DNA synthesis) Inhibition of DNA synthesis Toxicity can be mediated extracellularly at the cell surface
Adriamycin + Dimethylthiourea (DMTU, hydroxyl radical scavenger) [3H]thymidine incorporation (DNA synthesis) ~30% restoration of normal incorporation Free radicals are partially responsible for intracellular cytotoxicity
5-Iminodaunorubicin (analogue that prohibits redox cycling) 51Cr-release (cell killing) Higher cytotoxicity than unmodified Adriamycin ADR semiquinone radical in oxido-reduction cycling is not important for cellular damage

Detailed Methodology from Cited Study [1]:

  • Cell Model: Rat glomerular epithelial cells in culture.
  • Cytotoxicity Inducers: Adriamycin and agarose-coupled Adriamycin.
  • Major Assays:
    • [3H]thymidine incorporation: Used to measure DNA synthesis and cytostatic effects. Cells were exposed to tritiated thymidine, and its incorporation into DNA was quantified to assess cell proliferation inhibition.
    • 51Cr-release assay: Used to measure cell killing (lysis). Cells were pre-loaded with Chromium-51, and its release upon cell membrane damage was measured.
  • Free Radical Scavengers & Inhibitors: The study used specific agents to probe mechanisms:
    • Enzymes: Catalase (scavenges H₂O₂), Superoxide dismutase (scavenges superoxide anion).
    • Chemical Scavengers: Dimethyl sulfoxide (DMSO), Dimethylthiourea (DMTU) for hydroxyl radicals.
    • Iron Chelator: Deferoxamine.

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate a key protective signaling pathway and a general experimental workflow for toxicity investigation.

Diagram 1: RTK-PI3K-Akt Survival Signaling Pathway

This diagram illustrates the growth factor signaling pathway that promotes cell survival and helps protect against oxidative membrane damage. Its attenuation can sensitize cells to death [2].

RTK_PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces Akt Akt/PKB PIP3->Akt Recruits & Activates SREBP1 SREBP1c Akt->SREBP1 Activates FA_Synth Fatty Acid Biosynthesis SREBP1->FA_Synth Promotes MUFA MUFA Production FA_Synth->MUFA Increases Mem_Prot Membrane Protection (Resistance to Peroxidation) MUFA->Mem_Prot Enhances

Diagram 2: Experimental Workflow for Cytotoxicity Mechanism Investigation

This workflow outlines a logical sequence of experiments to dissect the mechanism of action of a cytotoxic compound, based on the methodologies used in the cited research [1] [2].

Toxicity_Workflow Start Treat Cells with Cytotoxic Compound Phenotype Phenotypic Assessment (Morphology, Viability) Start->Phenotype Localize Localize Site of Action (Intra- vs. Extracellular) Phenotype->Localize Pathway Identify Cell Death Pathway Localize->Pathway ROS Measure ROS & Oxidative Stress Pathway->ROS Membrane Analyze Membrane Lipid Composition ROS->Membrane Integrate Integrate Data & Propose Mechanism Membrane->Integrate

References

Comprehensive Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes established methods for enhancing the solubility of poorly soluble compounds, which can be applied to natural products like Pomarose [1].

Category Technique Basic Principle Reported Advantages
Physical Modifications Particle Size Reduction (Micronization/Nanosuspension) Increases surface area to enhance dissolution rate [1]. Increased dissolution rate; suitable for hydrophobic drugs [1].
Crystal Habit Modification (Polymorphs/Amorphous Forms) Metastable forms have higher energy and solubility [1]. Higher solubility and dissolution rates than stable crystalline forms [1].
Solid Dispersions Dispersion of drug in hydrophilic carrier matrix [1]. Significant increases in solubility and bioavailability [1].
Supercritical Fluid (SCF) Technology Uses supercritical fluids (e.g., CO₂) for micronization and extraction [1]. Produces high-purity, solvent-free particles with tunable solubility [2].
Chemical Modifications Salt Formation Improves solubility and dissolution of ionizable drugs [1]. Common and effective for ionizable compounds [1].
Co-crystallization Forms a crystal structure with a co-former, altering physicochemical properties [3]. Can dramatically improve aqueous solubility without covalent modification [3].
Prodrug Creates a derivative that undergoes biotransformation to the active drug [1]. Alters solubility profile to enhance absorption [1].
Other Methods Surfactant Use / Microemulsions Reduces surface tension and increases solubility in solvents [1]. Forms thermodynamically stable, optically clear emulsions [1].
Complexation (e.g., Cyclodextrins) Forms inclusion complexes where the drug is encapsulated [1]. Enhances solubility, stability, and bioavailability of guest molecules [1].
Hydrotropy Uses large amounts of a solute (hydrotrope) to increase solubility [4]. Simple method that avoids use of organic solvents [4].
Nanotechnology Liposomes, Dendrimers, Micelles, Nanoparticles Uses nanoscale carriers to solubilize and deliver drugs [1]. Can improve solubility, permeability, and targeting; used in commercial products [1].

Advanced Extraction & Solubilization Methods for Pomace

Fruit pomace is a rich source of bioactive but often poorly soluble compounds. Research on apple, black chokeberry, and currant pomace highlights several effective green extraction techniques that also enhance solubility of the extracted compounds [5] [6] [2]:

  • Microwave-Assisted Extraction (MAE): This method combines high temperatures and microwave energy to rapidly disrupt plant cells. For black chokeberry pomace, MAE optimized with 1 minute of cryogrinding pre-treatment proved highly effective in recovering heat-sensitive polyphenols and anthocyanins, achieving a total phenolic content of 58.5 to 95.7 mg GAE/g [6]. The key parameters to optimize are temperature, extraction time, and solid-solvent ratio [6].
  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic cavitation to break cell walls and improve mass transfer. In studies, UAE of black chokeberry pomace yielded a total phenolic content of 63.1 to 88.9 mg GAE/g [6]. This method is generally performed at lower temperatures, helping to preserve sensitive compounds [5] [6].
  • Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses high pressure to maintain solvents in a liquid state at temperatures above their boiling point. It can achieve very high yields of total phenolics (e.g., 86.0 to 132.5 mg GAE/g from black chokeberry pomace) but may degrade highly thermolabile compounds like anthocyanins at higher temperatures [6].
  • Supercritical Fluid Extraction (SFE): Particularly with CO₂, this is a powerful solvent-free method. It is excellent for extracting non-polar to moderately polar compounds. Optimization of pressure, temperature, and time is critical. For example, in currant pomace, higher pressures (400-500 bar) and longer times (60 min) maximized the yield of total phenolic compounds [2].

Experimental Protocol: Co-crystal Formation for Solubility Enhancement

Based on a study of the flavonoid Dihydromyricetin (DHM), here is a detailed protocol for enhancing solubility through co-crystal formation [3]:

  • Objective: To form and characterize a water-soluble co-crystal of a poorly soluble compound to improve its bioavailability and bioactivity.
  • Materials: The active compound (e.g., this compound); pharmaceutically acceptable counterions (e.g., Triethanolamine (TEA), TRIS Base, L-lysine); appropriate solvents (ethanol, isopropanol, methanol, water).
  • Method:
    • pKa Analysis: Determine the experimental pKa of the compound to identify suitable pH conditions for ionization and salt/co-crystal formation [3].
    • Counterion Screening: Dissolve the compound and a selected counterion in a minimal amount of solvent. For example, to form DHM-TEA, both components were dissolved in ethanol [3].
    • Co-crystal Formation: Allow the solution to slowly evaporate under controlled conditions (e.g., room temperature) to promote the formation of a solid powder or crystals [3].
    • Solubility Testing: Centrifuge a saturated solution of the co-crystal to remove undissolved matter. Analyze the supernatant to determine the concentration of the dissolved compound, comparing it to the pure non-crystal form [3].
    • Characterization & Bioactivity Testing: Characterize the new solid form using techniques like Microcrystal Electron Diffraction (MicroED) to confirm co-crystal structure. Finally, test the bioactivity (e.g., inhibitory activity) of the dissolved co-crystal to confirm enhanced efficacy [3].

Decision Workflow and Experimental Visualization

To help plan your experiments, this workflow outlines the key decision points for selecting and implementing a solubility enhancement strategy.

Start Start: Poorly Soluble Compound Q1 Is the compound ionizable? Start->Q1 Q2 Is the compound thermally stable? Start->Q2 Q3 What is the target application scale? Start->Q3 Salt Salt Formation Q1->Salt Yes Cocrystal Co-crystallization Q1->Cocrystal No MAE Microwave-Assisted Extraction (MAE) Q2->MAE Stable UAE Ultrasound-Assisted Extraction (UAE) Q2->UAE Unstable Nanosuspension Nanosuspension Q3->Nanosuspension R&D / Pre-clinical SolidDispersion Solid Dispersion Q3->SolidDispersion Commercial Scale

Troubleshooting Common Experimental Issues

  • Problem: Low Extraction Yield from Pomace.

    • Solution: Ensure proper pre-treatment of the raw material. Cryogrinding for even just 1 minute can significantly reduce particle size and increase surface area, leading to much higher yields of bioactive compounds [6]. Also, optimize the solid-solvent ratio to ensure sufficient solvent for mass transfer [6].
  • Problem: Degradation of Heat-Sensitive Compounds.

    • Solution: For compounds like anthocyanins, avoid high-temperature methods like PLE at high settings. Switch to milder techniques like UAE or combine MAE with strict temperature control. Using freeze-drying instead of conventional hot-air drying for sample preparation also helps preserve these compounds [6] [2].
  • Problem: Co-crystal Precipitates or Fails to Form.

    • Solution: Systematically screen different counterions and solvents. A counterion that works in one solvent may not work in another. Confirm the compound's pKa to ensure the selected counterion can effectively interact with it at the chosen pH [3].
  • Problem: Nanosuspension is Unstable or Shows Particle Growth.

    • Solution: The choice and concentration of the stabilizer (surfactant) is critical. Optimize the type and ratio of stabilizers to the drug. Techniques like sonocrystallization can provide better control over particle size distribution and stability [1].

References

Troubleshooting Guide: Common Assay Interferences & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary types of assay interference, their characteristics, and recommended solutions.

Interference Type Mechanism of Interference Signs & Symptoms Recommended Solutions & Methodologies

| Compound Autofluorescence [1] | Test compounds absorb light and emit fluorescence in a similar spectral range to the assay's fluorophore, causing false positives [1]. | - Dose-dependent signal increase that mimics a true active.

  • High hit rate in a primary screen.
  • Signal persists in negative control wells (without enzyme/target). | - Counterassay: Plate the fluorescent substrate/product in assay buffer and measure the compound's effect on the fluorescence [1].
  • Red-shifted Readouts: Design assays with excitation/emission >500 nm [1].
  • Pre-read Step: Perform a fluorescence measurement before initiating the enzymatic reaction [1]. | | Inner Filter Effect / Quenching [1] | Compounds with high absorbance (high extinction coefficient) attenuate the excitation or emission light of the assay's fluorophore [1]. | Dose-dependent signal decrease, leading to false negatives or distorted potency. | Serial Dilution: A true quencher will show a nonlinear, concentration-dependent effect on signal, distinguishable from biological activity [1]. | | Solid-Phase Reactive Antibodies [2] | Endogenous antibodies (e.g., IgM) in patient samples bind directly to the solid phase (e.g., magnetic microparticles) of immunoassays. | - Unexpected positive results across multiple, unrelated immunoassays.
  • Results cannot be confirmed with orthogonal methods (e.g., immunoblotting) [2]. | Chemical Blocking: Add water-soluble polymers like polyvinylpyrrolidone (PVP-360, 0.1%) and polyvinyl alcohol (0.005%) to the assay diluent buffer [2]. Bead Absorption: Pre-incubate serum with unlabeled beads (e.g., M-280 tosyl-activated beads) to absorb interfering antibodies [2]. | | Paraprotein Interference [3] | Paraproteins (e.g., from IgG multiple myeloma) interfere with chemistry and immunoassay chemistry, causing erroneous results. | Anomalous values for multiple measurands (e.g., bilirubin, phosphate, iron) across different analytical platforms [3]. | Dilution with Healthy Serum: Diluting the patient serum with a healthy serum of known concentrations can negate the interference more effectively than dilution with saline alone [3]. | | Heterophile Antibody / Macrocomplex [4] | Antibodies (e.g., against animal immunoglobulins) or formation of antibody-drug complexes interfere with antibody binding in immunoassays. | - Non-linear results upon serial dilution.
  • Discordant results when the same sample is tested on different instrument platforms [4]. | Polyethylene Glycol (PEG) Precipitation: PEG can precipitate interfering macromolecules, leading to low analyte recovery in the supernatant [4]. Platform Comparison: Use an immunoassay platform that utilizes different antibody species (e.g., sheep-derived instead of mouse-derived) [4]. |

Frequently Asked Questions (FAQs)

Q1: Why should I use a red-shifted fluorophore for my fluorescence-based assay? A significant percentage (around 5%) of typical compound libraries are fluorescent in the blue-green spectral region. These compounds can constitute nearly half of all identified actives in a screen using blue-fluorescent readouts. By designing an assay with excitation/emission wavelengths beyond 500 nm, you can dramatically reduce this interference, ensuring your hit list is enriched with true biological actives rather than fluorescent compounds [1].

Q2: What is an orthogonal assay, and when should I use one? An orthogonal assay is a follow-up experiment that uses a completely different detection method (e.g., absorbance instead of fluorescence) to validate hits from a primary screen. It is a crucial step to confirm that a compound's activity is due to the intended biological effect and not an artifact of the initial detection method. This is particularly important for confirming the activity of compounds that are themselves fluorescent or colored [1].

Q3: How can I quickly check for fluorescent compounds in my library during a screen? A simple and effective method is to implement a pre-read step. Before initiating the biological reaction, take a fluorescence measurement of the assay plate containing the compound library in the assay buffer. This will identify compounds that are intrinsically fluorescent at the relevant wavelengths, allowing you to flag them for careful scrutiny during data analysis [1].

Experimental Workflow for Identifying Interference

The diagram below outlines a logical workflow for diagnosing and addressing assay interference, based on the solutions discussed.

Start Unexpected Assay Result A Perform Serial Dilution Start->A B Linearity maintained? Result is proportional to dilution A->B D Result is likely biological B->D Yes E Non-linear dilution curve B->E No C Investigate Assay Interference F Fluorescence-based Assay? C->F E->C G Immunoassay? F->G No H Run Counterassay / Pre-read F->H Yes I Try PEG Precipitation G->I Yes J Interference confirmed H->J I->J K Apply Relevant Solution: Red-shift, Blockers, etc. J->K

Key Recommendations for Robust Assays

To minimize the impact of interference from the start, consider these proactive measures during your assay design:

  • Prioritize Red-Shifted Detection: When developing a new fluorescence-based assay, choosing a fluorophore with excitation and emission in the red region (>500 nm) is one of the most effective strategies to reduce interference from compound libraries [1].
  • Establish a Counterassay Protocol: Always have a simple counterassay in place to quickly test suspect compounds. This involves measuring the compound's effect on the signal-generating system in the absence of the biological target [1].
  • Validate with Orthogonal Methods: Do not rely solely on a single detection method for declaring a hit. Plan for a secondary, orthogonal assay to confirm the activity of your primary hits before investing significant resources in follow-up [1].

References

Molecular Mechanisms of Rose Petal Senescence

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study identified a key mechanism where ethylene promotes senescence by targeting GA signaling pathways for protein degradation [1]. The core of this process is the RhSAF-RhGID1 module.

The diagram below illustrates this ethylene-induced senescence pathway:

senescence_pathway Ethylene Ethylene RhSAF RhSAF Ethylene->RhSAF Induces Expression SCF_Complex SCF_Complex RhSAF->SCF_Complex Joins RhGID1B_C RhGID1B_C SCF_Complex->RhGID1B_C Ubiquitinates & Degrades GA_Signaling GA_Signaling RhGID1B_C->GA_Signaling Activates DELLA DELLA Senescence Senescence DELLA->Senescence Suppresses DELLA->Senescence Accumulates Promotes GA_Signaling->DELLA Degrades

This mechanism shows that ethylene-induced senescence can be delayed by inhibiting RhSAF or stabilizing RhGID1 proteins to maintain GA signaling [1].

Experimental Protocols & Troubleshooting

FAQ 1: How can I experimentally delay ethylene-induced senescence in rose petals?

Answer: You can achieve this by silencing the SENESCENCE-ASSOCIATED F-BOX (RhSAF) gene or by using ethylene perception inhibitors.

Protocol 1.1: Virus-Induced Gene Silencing (VIGS) of RhSAF

  • Principle: VIGS uses a modified viral vector to deliver a fragment of the target gene, triggering the plant's RNA interference machinery to degrade its own mRNA [1].
  • Procedure:
    • Vector Construction: Clone a ~300bp fragment of the RhSAF coding sequence into a TRV-based VIGS vector.
    • Transformation: Introduce the constructed vector into Agrobacterium tumefaciens.
    • Infiltration: Inject the Agrobacterium culture into the petals of young rose flower buds.
    • Validation & Monitoring:
      • Confirm RhSAF silencing using qRT-PCR.
      • Treat flowers with ethylene (e.g., 5 ppm) and monitor petal lifespan compared to controls.
  • Expected Result: Silencing RhSAF should delay petal senescence, leading to a significantly extended flower lifespan after ethylene exposure [1].

Protocol 1.2: Chemical Inhibition of Ethylene Perception

  • Principle: Compounds like 1-Methylcyclopropene (1-MCP) competitively bind to ethylene receptors, blocking its action.
  • Procedure:
    • Treatment: Place cut roses in a sealed container with a known concentration of 1-MCP (e.g., 1 ppb to 1 ppm) for several hours.
    • Ethylene Challenge: Subsequently, expose the flowers to ethylene.
    • Monitoring: Quantify senescence by measuring parameters like petal angle, color change, and ion leakage.
  • Expected Result: 1-MCP pretreatment should effectively prevent ethylene-induced senescence, keeping petals turgid and colorful for longer [1].
FAQ 2: How do I analyze changes in floral volatile organic compounds (VOCs) under stress?

Answer: Use Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to profile VOCs, as chilling stress is known to drastically reduce fragrance [2].

Protocol 2: SPME-GC-MS Analysis of Floral VOCs

  • Workflow: The following diagram outlines the key steps in this analytical protocol:

spme_workflow SamplePrep Sample Preparation 1g petals + Internal Standard SPME Headspace SPME 75μm CAR/PDMS fiber, 40min @25°C SamplePrep->SPME GCMS GC-MS Analysis Thermal desorption @250°C SPME->GCMS DataAnalysis Data Analysis Peak integration & PCA GCMS->DataAnalysis

  • Detailed Steps:
    • Sample Preparation: Homogenize 1 gram of rose petals in a headspace vial. Add a known amount of internal standard (e.g., 1‰ ethyl decanoate in hexane) [2].
    • SPME Extraction: Incubate the vial at 25°C. Insert the SPME fiber to adsorb volatile compounds from the headspace for 40-45 minutes [2].
    • GC-MS Analysis:
      • Inject the SPME fiber into the GC inlet for thermal desorption (1 min at 250°C).
      • Use a standard GC temperature program (e.g., 40°C for 3 min, ramp to 250°C at 10°C/min).
      • Identify compounds by comparing mass spectra to databases (e.g., NIST).
    • Quantification:
      • Calculate the amount of each VOC using the formula below.
      • Perform Principal Component Analysis (PCA) to visualize differences between treatment groups (e.g., chilled vs. control) [2].

VOC Quantification Formula: Amount (ng·g⁻¹) = [Peak Area(compound) / Peak Area(internal standard)] × Concentration(internal standard, ng·μL⁻¹) × Volume(internal standard, μL) / Sample Weight (g) [2].

Summary of Key Experimental Factors

The table below outlines critical factors for studying rose senescence, compiled from recent research:

Experimental Factor Recommended Setting / Observation Technical Impact / Outcome
Ethylene Treatment Application of 5 ppm ethylene [1] Induces RhSAF expression, accelerates senescence [1]
Chilling Stress Storage at 6°C for 24 hours [2] Reduces fragrance VOCs, alters DNA methylation & transcriptome [2]
Key Target Gene (Senescence) RhSAF (SENESCENCE-ASSOCIATED F-BOX) [1] Positive regulator; silencing delays petal senescence [1]
Key Target Genes (Fragrance) RhGDS, RhNUDX1, RhPAR [2] Transcript levels strikingly depressed by chilling stress [2]
Optimal Spore Concentration (for A. niger) 10^6 spores/ml [3] Achieved >90% decolorization rate of Rose Bengal dye [3]

Troubleshooting Common Issues

  • Problem: Unexpected accelerated senescence in control samples.
    • Solution: Ensure your lab environment is free from exogenous ethylene sources (e.g., exhaust fumes, rotting plant material). Use air filters and charcoal scrubbers in growth chambers.
  • Problem: Low efficiency in VIGS silencing.
    • Solution: Optimize the Agrobacterium strain (e.g., GV3101), optical density (OD₆₀₀ ~1.0), and infiltration surfactant (e.g., Silwet L-77). Always include a positive control (e.g., a VIGS vector for a phytoene desaturase gene that causes photobleaching).
  • Problem: High background in VOC analysis.
    • Solution: Run blank SPME samples (empty vials) to control for fiber and environmental contaminants. Ensure all glassware is meticulously cleaned and heated to remove contaminants.

References

Understanding Batch-to-Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from a pharmacokinetic (PK) study that investigated batch-to-batch variability in Advair Diskus 100/50, an orally inhaled drug product. This data illustrates the tangible impact of variability [1].

Parameter Batch 1 (Replicate A) Batch 1 (Replicate B) Batch 2 Batch 3
Fluticasone (FP) Cmax (pg/mL) 44.7 45.4 69.2 58.9
Fluticasone (FP) AUC(0-t) (h·pg/mL) 178 177 230 220
Salmeterol Cmax (pg/mL) 93.5 94.3 154 131

The study concluded that all pairwise comparisons between different batches failed the standard PK bioequivalence statistical test. The between-batch variance was a substantial component, estimated to be about 40-70% of the total residual error in the study. This level of variability can confound standard bioequivalence assessments, making study results difficult to generalize and reproduce [1].

Experimental Protocol for Variability Assessment

The study employed a robust methodology to isolate and quantify batch-to-batch variability separately from other sources of error. You can adapt this protocol for your own investigations.

1. Study Design:

  • A randomized, four-way crossover clinical study.
  • Three different manufacturing batches of the product were tested.
  • One of the three batches was replicated and administered in two separate treatment periods (e.g., Treatment A and B were the same batch). This replication is key to separating within-batch from between-batch variance [1].

2. Treatment Sequences:

  • Subjects were allocated to sequences based on a Williams design to account for period and carryover effects. An example of the sequences used is shown below [1]:
Sequence Period 1 Period 2 Period 3 Period 4
1 A B C D
2 B D A C
3 C A D B
4 D C B A

Note: Treatments A and B are replicates of the same batch.

3. Data Analysis:

  • Primary Metrics: The standard PK parameters, Area Under the Curve (AUC) and maximum concentration (Cmax), were analyzed for each batch [1].
  • Statistical Model: A mixed-effects model is typically used to estimate variance components. The model quantifies:
    • Between-Batch Variance: The variability in PK metrics attributable to differences between manufacturing batches.
    • Within-Subject Residual Error: The remaining variability not explained by the model [1].

Visualizing Experimental Workflow

To help communicate the complex design of such a study, you can use the following Graphviz (DOT language) script to generate a clear workflow diagram. This diagram outlines the key stages from batch selection to data analysis.

G start Study Initiation batch Select 3 Distinct Manufacturing Batches start->batch replicate Replicate One Batch (2 Treatment Periods) batch->replicate design Randomize Subjects to 4-Way Crossover Design replicate->design administer Administer Doses & Collect PK Samples design->administer analyze Analyze PK Parameters (AUC, Cmax) administer->analyze model Run Mixed-Effects Model Estimate Variance Components analyze->model conclude Interpret Results & Assess Bioequivalence model->conclude

Diagram Title: Batch Variability Assessment Workflow

Building Your Technical Support Content

Based on the available information, here is a starting point for the Q&A format you requested.

Frequently Asked Questions (FAQs)

  • Q: Why is batch-to-batch variability a critical concern in drug development?

    • A: Substantial batch-to-batch variability means that a bioequivalence study's outcome can depend heavily on the specific batches chosen for the test and reference products. This leads to inconsistent and non-reproducible results, undermining the reliability of generic drug approval and potentially affecting product efficacy and safety [1].
  • Q: What is the recommended experimental design to investigate this variability?

    • A: A randomized crossover study that includes multiple batches (at least three) and replicates at least one batch is considered a strong design. This structure allows researchers to statistically separate the variability caused by batch differences from the inherent variability between subjects and study periods [1].
  • Q: What software tools can I use to create pathway and workflow diagrams?

    • A: You can use the DOT language with Graphviz, a powerful open-source tool. For a more user-friendly experience, consider the Graphviz Visual Editor, which is a web-based tool that supports advanced features like HTML-like labels for formatting text within nodes [2] [3]. Additionally, in an R environment, you can use the ggraph and igraph packages to programmatically create pathway diagrams from node and edge tables [3].

A Path Forward for Your Research

I hope this structured information provides a solid foundation for your technical support center. To complete your content on "Pomarose," you may need to:

  • Search for Specific Data: Look for any published pharmacokinetic studies, regulatory submissions, or manufacturer's quality control data specifically on "this compound."
  • Consult Internal Data: If you have access, analyze your organization's historical batch release data and internal stability studies for the compound.
  • Adapt the Framework: The experimental protocol and visualization tools provided here are a template that can be directly applied to your specific compound once the data is available.

References

Troubleshooting Common Purification Problems

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues you might encounter and how to address them.

Problem Possible Causes Recommended Solutions
Low Purity Yield Incomplete separation of target compound; impurities with similar properties; insufficient column equilibration. Optimize gradient elution parameters (slope, time) [1]; use a different stationary phase (e.g., PLRP-S for hydrophobic peptides) [1]; introduce a washing step to remove impurities before elution [2].
Poor Peak Resolution Broad, non-resolved peaks on HPLC; peptide aggregation; suboptimal mobile phase pH. Switch to a high-pH mobile phase (e.g., 20 mM NH₄OH) to deaggregate peptides [1]; use a polymer-based stationary phase (e.g., PLRP-S) stable at high pH [1].
Inefficient Adsorption in Resin Purification Incorrect loading volume or concentration; unsuitable resin type. Optimize loading volume and concentration via adsorption-desorption experiments; compare resins (e.g., AB-8 macroporous resin vs. Sephadex LH-20) for your specific compound [2].
Crystal Imperfection Microcrystals, clusters, or unfavorable morphologies; uncontrolled nucleation. Systematically optimize chemical parameters (pH, precipitant concentration, ionic strength) and physical parameters (temperature) [3] [4]; use additives or ligands to enhance crystal development [3].

Optimization Strategies and Protocols

Optimizing HPLC Purification of Hydrophobic Peptides

This protocol is highly effective for challenging peptides like Amyloid beta (Aβ42/Aβ40) [1].

  • Key Materials: Polymer-based stationary phase (e.g., PLRP-S column); Buffer A (20 mM NH₄OH in H₂O); Buffer B (80% Acetonitrile, 20 mM NH₄OH); Sample dissolution buffer (0.1% NH₄OH) [1].
  • Instrument Setup: Use a preparative column (e.g., 25 mm × 300 mm) with a flow rate of 6 mL/min and UV detection at 214 nm [1].
  • Purification Method:
    • Gradient: Begin with 20% Buffer B, ramp to 24.5% over 45 minutes, hold, then wash with 95% Buffer B [1].
    • Sample Prep: Dissolve 3 mg of crude peptide in 4 mL of dissolution buffer and sonicate for 30-60 seconds before injection [1].
  • Optimization Tip: The high-pH mobile phase helps deaggregate the peptide, leading to sharper peaks and higher purity in a single run [1].
Systematic Optimization of Crystallization Conditions

Once initial crystal "hits" are found, systematic refinement is crucial for achieving diffraction-quality crystals [3].

  • Parameter Variation: Sequentially and incrementally adjust key parameters around the initial hit condition. The most common variables to optimize are:
    • Chemical Parameters: pH, precipitant concentration, ionic strength, and the addition of small molecules or ligands [3].
    • Physical Parameters: Temperature, sample volume, and crystallization method [3] [4].
  • Temperature as a Tool: Temperature is an effective variable for controlling supersaturation. It can be sampled simultaneously with chemical concentrations to rapidly find optimal conditions [4].
  • Evaluating Crystals: Use a dissecting microscope with polarized light to check for birefringence and extinction, which can indicate crystal disorder [3].

Experimental Workflow Diagrams

The following diagram outlines a logical workflow for navigating the purification optimization process.

Start Start Purification Analysis Analyze Initial Product Start->Analysis Decision Quality Acceptable? Analysis->Decision Problem Identify Problem Decision->Problem No End Successful Purification Decision->End Yes Optimize Design & Execute Optimization Experiment Problem->Optimize Re-evaluate Optimize->Analysis Re-evaluate

Purification Optimization Workflow: This chart outlines a logical workflow for navigating the purification optimization process.

The diagram below illustrates a specific workflow for optimizing crystal growth, which involves systematic parameter adjustment.

InitialHit Initial Crystal 'Hit' Params Identify Key Parameters: pH, Precipitant, Temperature, Additives InitialHit->Params Screen Set up Optimization Screen (Systematic Variation) Params->Screen Evaluate Evaluate Crystal Quality (Size, Morphology, Birefringence) Screen->Evaluate Evaluate->Params Refine Further Success X-ray Quality Crystal Evaluate->Success Success

Crystallization Optimization Workflow: This workflow for optimizing crystal growth involves systematic parameter adjustment.

I hope these resources provide a strong foundation for your technical support center. The key to efficient optimization lies in a systematic, data-driven approach where results from each experiment inform the next round of refinement.

References

Pomarose storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Pomarose Stability Overview

This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) is valued for its fruity-rose odor, but its stereochemical instability is a primary challenge. The olfactorily active (2E,5Z) isomer can equilibrate to the nearly odorless (2E,5E) isomer, leading to a loss of fragrance profile in your products or experiments [1].

The key stability concern is acid-catalyzed isomerization. Trace acids, even those potentially leached from glass containers, can accelerate this process [1].

Storage & Handling Guidelines

Based on the identified degradation pathways, the following storage conditions are recommended to maximize stability.

Factor Recommended Condition Rationale & Consequences
Container Material Polyethylene or coated aluminum Prevents acid catalysis catalyzed by trace acids in glass [1].
pH of Formulations Maintain pH > 6 Inhibits acid-catalyzed isomerization [1].
Isomerization Half-Life 12 days (in glass at room temp) Indicates the timescale of degradation if improperly stored [1].

Experimental Monitoring & Analysis

To monitor stability and detect degradation in your experiments, you can use the following analytical methods.

Method Target of Analysis Application Note
Chromatography Separation of (2E,5Z) and (2E,5E) isomers Essential for quantifying the ratio of active to inactive isomers over time [1].
Olfactory Evaluation Sensory perception Correlates chemical changes with odor profile loss; threshold is 0.5 ng/L air [1].

Degradation Pathway

The core stability issue can be understood as a stereochemical change, which is illustrated below.

G A Active this compound (2E,5Z) Isomer B Inactive this compound (2E,5E) Isomer A->B  Isomerization   D Loss of Fruity-Rose Odor Profile B->D  Leads to   C Trace Acids (Low pH) C->B Catalyzes  

Frequently Asked Questions

What is the primary cause of this compound degradation? The main degradation pathway is the acid-catalyzed isomerization of the olfactorily active (2E,5Z) isomer to the inactive (2E,5E) isomer. This process can be initiated by trace acids in the environment or from container materials [1].

How can I test for this compound degradation in my formulation? Employ analytical techniques like GC-MS or HPLC to separate and quantify the (2E,5Z) and (2E,5E) isomers. This should be complemented by sensory evaluation to correlate chemical changes with the loss of the desired odor profile [1].

Are there any formulation excipients I should avoid? You should avoid using acidic excipients. It is critical to buffer your formulations to a pH greater than 6 to prevent the initiation of the acid-catalyzed isomerization reaction [1].

Experimental Workflow for Stability Testing

For a systematic approach to stability testing, you can follow the workflow below.

G Step1 1. Prepare Sample Step2 2. Apply Stress Condition (e.g., store in glass vial, lower pH) Step1->Step2 Step3 3. Analyze Periodically (Chromatography) Step2->Step3 Step4 4. Evaluate Sensorially (Olfactory Panel) Step3->Step4 Step5 5. Correlate Data & Conclude Step4->Step5

References

Pomarose synthesis scalability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary scalability challenges for a molecule like Pomarose? The main challenges involve maintaining reaction specificity and product stability during scale-up. Reactions that work on a small scale can behave differently in larger batches due to changes in heat transfer, mixing efficiency, and purification, which can affect both the yield and isomeric purity of the final product [1].

  • How can we ensure high purity and consistent yield across batches? Implementing rigorous in-process controls and advanced analytical techniques is essential. Using HPLC, GC-MS, and LC-MS to monitor for impurities and side products allows for real-time adjustments. Detailed batch records and standardized procedures (SOPs) are crucial for reproducibility [1].

  • Our scaled-up reaction fails or yields unexpected byproducts. What should we check? This is a common scaling challenge [1]. Focus on parameters that change with volume, as summarized in the table below.

Scaling Challenge Root Cause Considerations Troubleshooting Actions
Low Yield/Byproducts Inefficient heat transfer leading to hot spots; inadequate mixing causing concentration gradients; extended processing times leading to decomposition [1]. Conduct calorimetry studies; optimize agitator design and speed; explore continuous flow reactors for better control.
Inconsistent Isomeric Purity Trace acidic impurities catalyzing isomerization; solvent purity; extended processing times [2]. Ensure all glassware is impeccably clean and neutral; use high-purity solvents; consider adding acid scavengers; minimize processing time.
Failed Reaction on Scale-up Altered reaction kinetics and mass transfer; reagent quality differences between small and large batches [1]. Perform pilot-scale testing; validate reagent quality and storage conditions; use Design of Experiments (DoE) for systematic optimization.

Troubleshooting Guide: Scalability Challenges

The following workflow provides a systematic approach for diagnosing and resolving scalability issues in chemical synthesis. You can adapt this general framework to the specific context of this compound.

Start Scalability Issue Identified A Analyze Reaction & Conditions Start->A B Check for Isomerization/Decomposition A->B C Assess Physical Parameters A->C D Evaluate Purification A->D E Implement & Validate Solution B->E e.g., Control pH/Temp Use acid scavengers C->E e.g., Optimize mixing Improve heat transfer D->E e.g., Multi-step purification End Process Scaled Successfully E->End

Step 1: Analyze Reaction & Process Conditions

Thoroughly review the entire synthetic pathway.

  • Reagent Quality: Verify the quality and purity of all starting materials and reagents. Small impurities in larger quantities can have outsized effects.
  • Solvent Effects: Confirm that the solvent system is robust at a larger scale. Consider the impact of water content or other protic impurities that might catalyze side reactions.
Step 2: Check for Product Degradation or Isomerization

This is critical for sensitive molecules like this compound [2].

  • Stability Testing: Perform stress tests on the final product and key intermediates under various conditions (e.g., heat, light, different pH levels).
  • Analytical Monitoring: Use analytical tools (NMR, HPLC) to track isomeric composition and the appearance of degradation products throughout the process and during storage.
Step 3: Assess Physical and Engineering Parameters

This is where most classic scale-up problems occur [1].

  • Heat Transfer: Laboratory glassware has a high surface-to-volume ratio, making temperature control easy. In large reactors, heat dissipation is slower, potentially leading to thermal runaway. Use lab reactors (e.g., EasyMax, OptiMax) to study heat flow and safely establish a scaling strategy.
  • Mixing Efficiency: Scaling up changes fluid dynamics. Inefficient mixing can lead to localized concentrations of reagents, creating side products. Evaluate and adjust agitator type and speed.
  • Mass Transfer: For multi-phase reactions, the interfacial surface area is critical. Scaling up can reduce the efficiency of mass transfer, slowing down the reaction.
Step 4: Evaluate the Purification Process

A purification method that works for a 1-gram sample may fail for a 1-kilogram batch.

  • Scalability of Chromatography: If used, moving from analytical to preparative or flash chromatography requires optimization of load, flow rate, and solvent volume.
  • Distillation and Crystallization: These processes also scale non-linearly. Parameters like heating rate, vacuum control, and cooling profile must be re-optimized for larger volumes to maintain purity and yield.
Step 5: Implement, Document, and Validate
  • Pilot Scale: Always run a pilot batch at an intermediate scale to de-risk the full-scale production.
  • Process Documentation: Create detailed batch records that capture every parameter, including addition times, temperature ranges, and stirring rates. This is vital for troubleshooting and regulatory compliance [1].
  • Define Specifications: Establish clear acceptance criteria for in-process tests and the final product based on the scaled-up process.

Experimental Protocol Considerations

While a detailed, step-by-step protocol for this compound is not available in the public domain, the synthesis described in the literature involves a multi-step process beginning with a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne, followed by a Grignard reaction with propen-1-ylmagnesium bromide [2].

When scaling such a protocol, pay special attention to the exothermic nature of the Grignard reaction and the moisture-sensitive nature of the intermediates. Running the reaction in a continuous flow reactor could offer superior control over temperature and mixing, helping to prevent decomposition and improve consistency.

References

Frequently Asked Questions (FAQs) on Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary objective of method validation? The objective is to demonstrate through laboratory studies that an analytical procedure is suitable for its intended purpose, ensuring it can generate reliable and accurate results [1].

  • What are the key performance characteristics of an analytical method? Critical parameters, as defined by various regulatory guidelines, include Specificity, Accuracy, Precision, Sensitivity (LOD), Quantification Range (LLOQ & ULOQ), Linearity, and Robustness [1].

  • When is full method validation required? Full validation is required for test methods used in the release of authorized commercial products and late-stage clinical trial materials, as per Good Manufacturing Practice (GMP) regulations. For early development phases (pre-clinical, Phase I), methods may be "qualified" rather than fully validated [1].

  • What is the difference between a "qualified" method and a "validated" method? A qualified method has limited performance data collected over a short time frame, suitable for early development. A fully validated method requires a comprehensive data set for statistical analysis to document variability and is expected for Phase III trials and commercial production [1].

Troubleshooting Guide: Common Method Validation Issues

Here are some common issues you might encounter during method validation and how to address them.

Issue & Description Potential Causes Recommended Solutions

| Poor Precision High variability (scatter) in repeated measurements of the same sample. | - Inconsistent sample preparation

  • Unstable instrumentation
  • Column degradation (in chromatography)
  • Insufficient method robustness testing | - Standardize and control preparation steps tightly
  • Perform instrument performance qualification (PQ)
  • Replace or rejuvenate the chromatography column
  • Conduct robustness studies to identify and control critical factors [1] | | Insufficient Specificity Inability to distinguish the analyte from interfering components like impurities or the sample matrix. | - Inadequate chromatographic separation
  • Non-selective detection wavelength
  • Sample matrix effects | - Optimize the method's separation conditions (e.g., mobile phase, gradient)
  • Use a more selective detection method (e.g., MS instead of UV)
  • Improve sample cleanup and purification prior to analysis [1] | | Linearity Deviation The calibration curve does not show a directly proportional relationship between response and analyte concentration. | - Saturation of detector response at high concentrations
  • Non-ideal chemical interactions in the solution
  • Incorrectly chosen concentration range | - Dilute samples to remain in the instrument's linear dynamic range
  • Investigate and adjust the chemical composition of standards
  • Re-establish the method's quantification range (LLOQ-ULOQ) [1] | | Failed Robustness Test Small, deliberate variations in method parameters cause significant changes in results. | - Method parameters are too stringently set without allowable tolerance
  • Critical method parameters were not identified during development | - Use a systematic approach like Analytical Quality by Design (AQbD) during method development to define a "method operable design region"
  • Update the method procedure to include acceptable tolerances for key parameters (e.g., pH, temperature) [2] |

Case Study & Experimental Protocol: Validating a GC-FID Method for Rose Oil Analysis

This protocol is based on a published study that developed two GC-FID methods for analyzing major, minor, and chiral components in rose oil for authenticity control [3].

Objective

To develop and validate two GC-FID methods for the qualitative and quantitative analysis of 21 (on a DB-wax column) and 29 (on a BGB 178 30% CD chiral column) analytes in rose oil, including the determination of enantiomeric ratios [3].

Materials and Equipment
  • Gas Chromatograph with Flame Ionization Detector (GC-FID)
  • Columns: DB-wax capillary column and BGB 178 30% CD capillary column
  • Chemicals: Standard compounds for all 50 target analytes (e.g., α-pinene, camphene, (+/−)-rose oxide, (+/−)-linalool, etc.)
  • Samples: Authentic rose oil samples
Method Validation Parameters & Results

The following table summarizes the key validation data collected for the method on the DB-wax column, demonstrating its suitability [3].

Validation Parameter Results & Performance (DB-wax Column)
Analytes 22 (including α-pinene, camphene, β-pinene, limonene, etc.)
Runtime 60 minutes
Linearity Range Varies by analyte (e.g., 0.0062–0.6202 mg/mL for α-pinene)
Limit of Detection (LOD) 0.96 – 4.55 ng
Limit of Quantification (LOQ) 2.90 – 13.78 ng
Precision (Bias % & RSDR%) For QChigh, QCmed, QClow: Bias varied from -7.8% to 13.2%, RSDR did not exceed ± 20%
Specificity Baseline separation for all 22 analytes (Resolution, Rs > 2.4)
Experimental Workflow

The diagram below outlines the workflow for developing and validating the analytical method.

G cluster_cal Method Validation start Start: Method Development col_select Column Selection start->col_select db_wax DB-wax Column (21 analytes) col_select->db_wax chiral_col Chiral Column (BGB 178) (29 analytes, enantiomers) col_select->chiral_col method_opt Method Optimization (60 min runtime) db_wax->method_opt chiral_col->method_opt val_params Define Validation Parameters method_opt->val_params table Key Parameters val_params->table linearity Linearity & Range val_params->linearity lod_loq LOD / LOQ val_params->lod_loq precision Precision (Repeatability) val_params->precision specificity Specificity (Resolution) val_params->specificity sample_app Apply to Authentic Samples linearity->sample_app lod_loq->sample_app precision->sample_app specificity->sample_app confirm Confirm Identity via GC-MS sample_app->confirm end Validated Method confirm->end

Key Outcomes
  • The validated methods were successfully applied to 10 authentic rose oil samples [3].
  • The chiral analysis separated the enantiomers of key compounds like camphene, rose oxide, linalool, and citronellol, providing a powerful tool for authenticity control [3].
  • The identity of components in the authentic samples was confirmed by GC-MS [3].

References

Pomarose structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

An Alternative: SARM1 as a Research Subject

If your research involves neurodegeneration or neuroinflammation, the protein SARM1 (Sterile Alpha and TIR Motif-Containing 1) may be a valuable alternative subject for a comparative guide. Key reasons for its research relevance include:

  • Therapeutic Potential: SARM1 is a central promoter of axonal degeneration and neuroinflammation, making it a promising therapeutic target for conditions like spinal cord injury (SCI) and other neurodegenerative diseases [1].
  • Clear Mechanism of Action: Its primary enzymatic function is to catalyze the breakdown of NAD+, a crucial metabolic cofactor. This activity depletes cellular energy, leading to axon degeneration [2].
  • Multifaceted Signaling Role: Beyond its pro-degenerative role, SARM1 also regulates various signaling pathways, including MAPK and NF-κB, linking it to innate immunity and inflammatory responses [2] [3].
  • Availability of Inhibitors: Research tools like the inhibitor FK866 exist, which have been shown in mouse models to reduce neuroinflammation and promote neuronal regeneration after SCI, providing a compound for direct comparison [1].

Conceptual Framework for a SARM1-Focused Guide

While direct data on "Pomarose" is unavailable, here is a framework for a comparison guide centered on SARM1 and its inhibition, based on available scientific data.

Quantitative Data Summary

The table below summarizes key experimental findings from studies on SARM1 inhibition in mouse models of Spinal Cord Injury (SCI).

Intervention / Model Key Outcome Metrics Reported Results Citation
SARM1Nestin-CKO (Neuron-specific knockout) Functional recovery (BMS score*), Neuronal regeneration, Neuroinflammation Promoted functional recovery, increased neuronal survival, reduced neuroinflammation [1].
SARM1GFAP-CKO (Astrocyte-specific knockout) Functional recovery (BMS score*), Neuroinflammation, NF-κB signaling Promoted functional recovery, reduced neuroinflammation, downregulated NF-κB pathway [1].
FK866 (SARM1 inhibitor) Neuronal regeneration, Neuroinflammation, HSP70 expression Reduced neuroinflammation, promoted neuronal regeneration, associated with HSP70 upregulation [1].

*BMS: Basso Mouse Scale, a measure of locomotor function.

Detailed Experimental Protocol

The following methodology is adapted from in vivo studies on SARM1 in SCI [1]:

  • Animal Model: Use adult (8-12 week old) C57BL/6J male mice.
  • SCI Model: Establish a contusion model of SCI using a modified Allen's method.
  • Experimental Groups:
    • Wild-type control group
    • Conditional Knockout (CKO) groups: SARM1Nestin-CKO (knockout in neurons) and SARM1GFAP-CKO (knockout in astrocytes).
    • Pharmacological inhibition group: Administer FK866 via intraperitoneal injection.
  • Assessment Methods:
    • Behavioral Testing: Basso Mouse Scale (BMS) for open-field locomotion and footprint analysis.
    • Histological Analysis: Immunostaining, Hematoxylin-Eosin (HE) staining, and Nissl staining to assess neuronal survival, regeneration, and lesion volume.
    • Molecular Analysis: Immunostaining and western blotting to evaluate levels of SARM1, NF-κB, HSP70, and inflammatory markers.
SARM1 Signaling Pathway in Spinal Cord Injury

The diagram below illustrates the role of SARM1 in key cellular processes following SCI, synthesizing information from multiple studies [2] [1] [3].

G cluster_path1 SARM1-Mediated Pathways cluster_path2 Inhibition / Knockout Effects SCI SCI SARM1_Activation SARM1_Activation SCI->SARM1_Activation Intervention SARM1 Inhibition (e.g., FK866) or CKO SCI->Intervention NAD_Depletion NAD_Depletion SARM1_Activation->NAD_Depletion Catalyzes NFkB_Signaling NFkB_Signaling SARM1_Activation->NFkB_Signaling Promotes Metabolic_Collapse Metabolic_Collapse NAD_Depletion->Metabolic_Collapse Leads to Axon_Degeneration Axon_Degeneration Metabolic_Collapse->Axon_Degeneration Results in Neuroinflammation Neuroinflammation NFkB_Signaling->Neuroinflammation Induces HSP70_Upregulation HSP70 Upregulation Intervention->HSP70_Upregulation Reduced_Degeneration Reduced_Degeneration Intervention->Reduced_Degeneration Directly NFkB_Inhibition NFkB_Inhibition HSP70_Upregulation->NFkB_Inhibition Suppresses Reduced_Neuroinflammation Reduced_Neuroinflammation NFkB_Inhibition->Reduced_Neuroinflammation Leads to Functional_Recovery Functional_Recovery Reduced_Neuroinflammation->Functional_Recovery Contributes to Neuronal_Regeneration Neuronal_Regeneration Reduced_Degeneration->Neuronal_Regeneration Promotes Neuronal_Regeneration->Functional_Recovery

References

Pomarose IC50 comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

What is Pomarose?

This compound is a synthetic odorant known for its powerful fruity-rose scent and is used in perfumery [1]. Its chemical identity is (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, and it does not occur in nature [1]. The search results do not indicate any research or use of this compound in a drug development or biological activity context where an IC50 would be relevant.

What is IC50 and Why is Comparing it Challenging?

Since the specific data you requested is unavailable, the information below provides context on IC50, which is crucial for your work with researchers.

The Half Maximal Inhibitory Concentration (IC50) measures a substance's potency to inhibit a specific biological process by 50% in vitro [2]. It is a crucial metric in pharmacology for comparing drug potency.

However, comparing IC50 values, even for well-studied drugs, is notoriously complex. The table below summarizes key factors that can limit direct comparability.

Factor Impact on IC50 Value
Assay Type & Conditions [3] [4] Viability assays (e.g., MTT, MTS) are prone to artifacts. Varying substrate concentrations in enzyme assays also alter measured IC50.
Cellular Context Cell type, growth conditions, and even initial seeding density can cause IC50 values to vary significantly for the same drug-cell pair [4].
Data Source & Processing Mixing public IC50 data from different labs and assays introduces variability, though one analysis suggests this adds a "moderate amount of noise" [3] [5].

The following diagram outlines the key methodological factors a researcher should consider when planning an IC50 experiment or evaluating data from literature.

G Start IC50 Determination Assay Assay Method Start->Assay Cell Cellular Model Start->Cell Data Data & Analysis Start->Data A1 Type (e.g., MTT, Fluorescence) Assay->A1 A2 Enzyme/Receptor Assay Conditions Assay->A2 C1 Cell Line/Type Cell->C1 C2 Seeding Density & Growth Phase Cell->C2 D1 Data Source (Public vs. In-house) Data->D1 D2 Fitting Model (e.g., Multilevel) Data->D2

How to Proceed with Your Comparison Guide

Given the absence of direct data for this compound, here are suggestions for creating a valuable resource for your target audience of researchers and scientists:

  • Reframe the Objective: Your guide could focus on the methodology for robust IC50 comparison itself. Using the factors outlined above and in the diagram as a framework would provide high utility to professionals who need to critically evaluate potency data.
  • Investigate Structural Analogs: If applicable, you could research the IC50 data of chemical compounds that are structural analogs of this compound. This can sometimes provide indirect insights, though the effects would be highly speculative.
  • Consult Specialty Databases: For data on established drugs and bioactive molecules, dedicated databases like ChEMBL or BindingDB are essential resources. The analyses in the search results were performed on data from ChEMBL, highlighting its importance in the field [3].

References

Mechanism of Action: β-Damascone as a Case Study

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanistic and experimental data for β-damascone, a rose fragrance compound identified as a potent immunomodulator.

Aspect Experimental Findings Significance
Primary Target Dendritic Cells (DCs) [1] Modulates key antigen-presenting cells at the interface of innate and adaptive immunity [1].
Signaling Pathway Activation of the NRF2 (NF-E2-related factor 2) pathway [1]. NRF2 is a master regulator of antioxidant and cytoprotective genes; its activation can suppress excessive immune activation [1].
Key Cellular Effects Inhibits DC-mediated T cell proliferation; suppresses Th1 cell development; reduces TLR-induced pro-inflammatory cytokine (e.g., IL-12p40) production [1]. Demonstrates a direct suppressive effect on the initiation and polarization of adaptive immune responses [1].
In Vivo Validation Oral intake suppressed ear swelling in a Contact Hypersensitivity (CHS) mouse model; this effect was absent in NRF2-deficient mice [1]. Confirms the physiological relevance and pathway specificity of the immunomodulatory action [1].

Experimental Protocols for Verification

The following detailed methodologies are adapted from the research on β-damascone, providing a template for verification studies [1].

In Vitro DC-T Cell Co-culture Assay
  • Purpose: To evaluate the compound's effect on antigen-specific T cell activation.
  • Methodology:
    • DC Generation: Differentiate dendritic cells from mouse bone marrow precursors using GM-CSF (20 ng/mL) over several days [1].
    • Antigen Pulsing: Pre-incubate mature DCs with an antigen peptide (e.g., OVA peptide 323–339) [1].
    • Co-culture: Isolate naïve CD4+ T cells from the spleen of transgenic mice (e.g., OT-II). Co-culture these T cells with the antigen-pulsed DCs in the presence or absence of the test compound [1].
    • Readout: Measure T cell proliferation (e.g., using CFSE dye dilution and flow cytometry) and quantify IL-2 production in the supernatant using ELISA [1].
Cytokine Production Assay
  • Purpose: To assess the impact on innate immune signaling in DCs.
  • Methodology:
    • Stimulate bone marrow-derived DCs (BMDCs) with a Toll-like Receptor (TLR) ligand, such as LPS (for TLR4), in the presence of the test compound [1].
    • After a set incubation period (e.g., 24 hours), collect the cell culture supernatant [1].
    • Quantify the concentrations of key inflammatory cytokines like IL-6, IL-12p40, and TNF-α using specific ELISA kits [1].
In Vivo Contact Hypersensitivity (CHS) Model
  • Purpose: To verify immunomodulatory efficacy in a whole-organism context.
  • Methodology:
    • Sensitization: On day 0, shave the abdominal skin of mice and apply a sensitizing dose of a hapten (e.g., 0.5% DNFB) [1].
    • Treatment: Administer the test compound (e.g., via oral intake) during the sensitization and/or challenge phase.
    • Challenge: On day 5, apply a lower concentration of the same hapten (e.g., 0.25% DNFB) to the ear [1].
    • Readout: Measure ear thickness with a caliper before and after challenge to quantify swelling, which represents the strength of the inflammatory immune response [1].

Visualizing the Signaling Pathway

The following diagram illustrates the NRF2-mediated immunomodulatory pathway of β-damascone in dendritic cells, as verified by the cited experiments.

G compound β-Damascone nrf2_inactive NRF2 (Inactive) compound->nrf2_inactive Stabilizes nrf2_active NRF2 (Active) nrf2_inactive->nrf2_active Activates are Antioxidant Response Element nrf2_active->are Binds to target_genes HMOX1, NQO1 & other genes are->target_genes Upregulates dc_activation Dendritic Cell Activation target_genes->dc_activation Suppresses cytokine_prod Pro-inflammatory Cytokine Production dc_activation->cytokine_prod Leads to t_cell_activation Antigen-Specific T Cell Activation dc_activation->t_cell_activation Leads to

Key Experimental Design Considerations

For rigorous verification, your study design should include:

  • Genetic Validation: Using cells or animals with targeted gene deletions (e.g., Nrf2–/– mice) is crucial to confirm the specific pathway involved, as demonstrated in the primary research [1].
  • Dose-Response Relationship: Experiments should be conducted with a range of concentrations to establish potency and efficacy [1].
  • Controls: Always include vehicle controls (e.g., DMSO) and appropriate positive controls (e.g., known NRF2 activators or immunosuppressants) to validate the experimental setup.

References

Understanding Cross-Reactivity Testing

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an antibody binds to multiple, structurally similar antigens rather than a single, specific one. This is a central challenge in immunology and diagnostic assay development [1] [2].

Key Concepts and Common Pitfalls Interpreting cross-reactivity data requires caution. Research on Leptospira serology highlights that the highest antibody titer is not a reliable indicator of the infecting serovar, as cross-reactive titers can remain detectable longer than those for the actual infecting pathogen [1]. The table below summarizes critical factors to consider.

Concept Description Implication for Assay Interpretation
Presumptive Serovar Identification Relying on the highest antibody titer to identify an infecting agent can be misleading [1]. May incorrectly assign the causative pathogen or strain.
Titer Dynamics Antibody titers against the true target may decline faster than cross-reactive titers [1]. A seronegative result does not rule out past infection.
Host Species Effect Different host species can produce systematically different antibody reactivity patterns, even when infected with the same pathogen [1]. Direct comparisons of titers across different species are inadvisable.
Assay Format & Conditions Cross-reactivity is not an intrinsic property of an antibody; it varies with assay format, reagent concentrations, and incubation times [2]. Selectivity can be modulated by optimizing assay conditions without new reagents.

Experimental Protocols for Assessing Cross-Reactivity

The search results provide detailed methodologies for evaluating cross-reactivity, which can serve as a template for your guide.

General Workflow for Competitive Immunoassays The following diagram outlines the key stages of a standard competitive immunoassay, a common format for assessing cross-reactivity.

G Start Start Competitive Immunoassay Step1 Coat microplate with conjugated antigen Start->Step1 Step2 Add sample (containing free antigen) and anti-antigen antibody Step1->Step2 Step3 Incubate to allow competitive binding Step2->Step3 Step4 Wash to remove unbound components Step3->Step4 Step5 Add detection reagent (e.g., enzyme-labeled antibody) Step4->Step5 Step6 Incubate and wash again Step5->Step6 Step7 Add substrate to develop signal Step6->Step7 Step8 Measure signal intensity (e.g., absorbance, fluorescence) Step7->Step8 End Analyze Data Step8->End

Detailed Methodology The core of a cross-reactivity study involves testing the antibody against a panel of related antigens [1] [2] [3].

  • Assay Setup: A competitive immunoassay format is typically used for low molecular weight antigens (haptens). The assay is run with serial dilutions of both the target analyte and potential cross-reactants [2].
  • Data Analysis: The concentration of each substance that causes a 50% inhibition of the maximum signal (IC₅₀) is calculated from the dose-response curves.
  • Cross-Reactivity Calculation: The cross-reactivity percentage is then determined using the formula:
    • CR% = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100% [2]. A lower percentage indicates higher specificity of the assay for the target analyte over the cross-reactant.

Advanced Selection Method: Phage Display Cross-Panning For antibody discovery, phage display with a cross-panning strategy can be used to selectively enrich antibodies that bind to multiple similar antigens [4]. The following flowchart illustrates this process.

G Start Start Phage Display Cross-Panning Lib Naïve scFv Phage Library Start->Lib Pan1 Panning Round 1: Immobilize Antigen A Lib->Pan1 Elut1 Elute bound phages Pan1->Elut1 Pan2 Panning Round 2: Immobilize Antigen B (Structurally similar to A) Elut1->Pan2 Elut2 Elute bound phages Pan2->Elut2 Analyze Screen output for clones binding to both A and B Elut2->Analyze End Identify Cross-reactive scFvs Analyze->End

Performance Comparison of Assay Formats

Different immunoassay formats can yield varying cross-reactivity profiles even when using the same antibodies, due to factors like detection sensitivity and reagent concentrations [2].

Assay Format Key Principle Impact on Cross-Reactivity
Fluorescence Polarization\nImmunoassay (FPIA) Measures change in fluorescence polarization when a labeled antigen binds to an antibody. Homogeneous assay (no washing) [2]. Often requires higher reagent concentrations, which can lead to higher cross-reactivity (lower specificity) [2].
Enzyme-Linked Immunosorbent\nAssay (ELISA) Uses an enzyme-labeled antibody for detection, with a wash step to separate bound and free labels. Heterogeneous assay [2]. Can be implemented with lower reagent concentrations, often resulting in lower cross-reactivity (higher specificity) [2].

Strategic Considerations for Researchers

Based on the search findings, here are key points to include in your guide for a professional audience:

  • Assay Conditions Are Crucial: Emphasize that cross-reactivity is not a fixed value. When comparing assays, ensure reagent concentrations, incubation times, and buffer conditions are documented, as these can drastically alter selectivity [2].
  • Host Species Matters: In serological studies, the host species from which the sample is taken can significantly influence the cross-reactivity profile. This precludes direct comparison of absolute titers across different species [1].
  • Define the Goal: The ideal level of cross-reactivity depends on the application. Is the goal to detect one specific analyte (low cross-reactivity desired) or an entire class of related compounds (high cross-reactivity desired)? The assay format and conditions can be chosen accordingly [2].

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

UNII

EPU9H8QVS8

Wikipedia

Pomarose

General Manufacturing Information

2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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